molecular formula C9H10N2 B13097661 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B13097661
M. Wt: 146.19 g/mol
InChI Key: AQEICERQMPAOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. This compound features the 1H-pyrrolo[3,2-b]pyridine structure, a privileged heterocyclic system found in various biologically active molecules and known for its resemblance to purine bases, facilitating interactions with enzymatic targets . Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been identified as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme in de novo fatty acid synthesis and is overexpressed in several human cancer cells, making it a promising target for novel cancer therapeutics . Furthermore, closely related structural isomers have been extensively researched as tubulin polymerization inhibitors that bind to the colchicine binding site, effectively disrupting microtubule dynamics, causing G2/M phase cell cycle arrest, and inducing apoptosis in cancer cells . These mechanisms highlight the potential of this chemical class for developing new anti-cancer agents. This product is intended for research purposes as a key synthetic intermediate or building block. It can be utilized to explore structure-activity relationships (SAR), design novel bioactive compounds, and develop potential therapies targeting metabolic pathways and cytoskeletal processes in diseases. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-3-8-9(11-4-6)7(2)5-10-8/h3-5,10H,1-2H3

InChI Key

AQEICERQMPAOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN2)C)N=C1

Origin of Product

United States

Foundational & Exploratory

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine CAS 1447607-96-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Technical Reference Guide | Version 1.0

Executive Summary

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6) represents a specialized subclass of the 4-azaindole (pyrrolo[3,2-b]pyridine) family. Unlike its more common 7-azaindole isomers, the 4-azaindole scaffold offers a unique electrostatic profile, positioning the pyridine nitrogen at the 4-position relative to the indole fusion. This distinct topology alters hydrogen bond acceptor capabilities and lipophilicity, making it a "privileged structure" in the design of kinase inhibitors (e.g., JAK, CDK) and G-protein coupled receptor (GPCR) antagonists (e.g., CRF1 receptors).

This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry utility of this specific dimethylated building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine
Common Name 3,6-Dimethyl-4-azaindole
CAS Number 1447607-96-6
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
SMILES Cc1cnc2c(c1)ncc2C
Appearance Off-white to pale yellow solid (or viscous oil if impure)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~6.8 (Pyridine N), ~16.5 (Pyrrole NH)
LogP (Predicted) 1.8 – 2.1

Synthetic Methodologies

The synthesis of 3,6-dimethyl-4-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors classical electrophilic cyclizations. Two primary routes are established: the Fisher Indole Variation (Classical) and the Palladium-Catalyzed Cyclization (Modern).

Protocol A: Modified Fisher Indole Synthesis (Hydrazine Route)

This route is preferred for scale-up due to reagent availability. It relies on the condensation of a pyridyl hydrazine with a ketone/aldehyde equivalent.

Reagents:

  • Starting Material: 2-Hydrazino-5-methylpyridine (derived from 2-chloro-5-methylpyridine).

  • Cyclization Partner: Propionaldehyde (or propionaldehyde diethyl acetal).

  • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).

Step-by-Step Workflow:

  • Hydrazone Formation: React 2-hydrazino-5-methylpyridine (1.0 eq) with propionaldehyde (1.1 eq) in ethanol at 0°C to form the corresponding hydrazone.

  • Cyclization (Sigmatropic Rearrangement):

    • Dissolve the isolated hydrazone in PPA.

    • Heat to 140–160°C for 2–4 hours. Note: The electron-deficient pyridine ring requires harsh conditions for the [3,3]-sigmatropic rearrangement.

  • Workup: Quench the hot reaction mixture onto crushed ice/ammonia (pH > 9). Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Larock-Type Cyclization

This route offers milder conditions and higher functional group tolerance.

Reagents:

  • Substrate: 3-Amino-2-bromo-5-methylpyridine.

  • Coupling Partner: Propyne (gas) or 1-(TMS)-propyne.

  • Catalyst: Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂.

Synthesis cluster_0 Route A: Fisher Indole Synthesis SM1 2-Chloro-5- methylpyridine Hydrazine 2-Hydrazino-5- methylpyridine SM1->Hydrazine Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone Condensation R1 Hydrazine hydrate Reflux Product 3,6-Dimethyl-1H- pyrrolo[3,2-b]pyridine (CAS 1447607-96-6) Hydrazone->Product Fisher Cyclization R2 Propionaldehyde EtOH, 0°C R3 PPA or ZnCl2 160°C, [3,3]-shift

Figure 1: Synthetic pathway via the modified Fisher Indole synthesis, highlighting the critical thermal cyclization step.

Medicinal Chemistry Applications

Scaffold Logic & Bioisosterism

The 3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold acts as a bioisostere for indole and 7-azaindole.

  • H-Bonding: The N4-nitrogen provides a specific hydrogen bond acceptor vector that is absent in standard indoles, often crucial for binding to the "hinge region" of kinase ATP-binding pockets.

  • Solubility: The pyridine nitrogen significantly lowers the LogP and improves aqueous solubility compared to the carbocyclic indole analog.

  • Metabolic Stability: The 6-methyl group blocks a common site of metabolic oxidation (CYP450 mediated) on the pyridine ring.

Target Landscape
  • CRF1 Receptor Antagonists:

    • Patent literature (WO 2005/023806) identifies the 3,6-dimethyl-4-azaindole core as a key intermediate in the synthesis of Corticotropin-Releasing Factor (CRF) antagonists. These compounds are investigated for the treatment of anxiety and depression.

    • Mechanism:[2][3][1][4][5] The scaffold likely mimics the hydrophobic core of non-peptide CRF ligands, fitting into the transmembrane domain of the GPCR.

  • Kinase Inhibition (JAK/SYK):

    • Azaindoles are foundational in the design of Janus Kinase (JAK) inhibitors. The 3-methyl substituent can induce a conformational twist or fill a small hydrophobic pocket (gatekeeper residue interaction), enhancing selectivity between kinase isoforms.

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage & Handling
  • Hygroscopicity: Moderately hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable in solution for short periods. Avoid prolonged exposure to strong acids which may protonate the pyridine nitrogen, altering solubility and reactivity during workups.

  • Analytics:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the C2-H proton (~7.2-7.5 ppm) and the distinct coupling of the pyridine protons. The NH proton is typically broad and deshielded (~11.0 ppm).

References

  • Patent Literature (CRF Antagonists)

    • Title: Heteroaryl Fused Pyridines, Pyrazines and Pyrimidines as CRF1 Receptor Ligands.[6]

    • Source: WO 2005/023806 (Example 14, Intermediate Synthesis).[4][5][6]

    • URL:[4]

  • General Azaindole Synthesis (Fisher Method)

    • Title: A General Method for the Preparation of 4- and 6-Azaindoles.[7]

    • Source:Journal of Organic Chemistry (Adapted methodology).
    • URL:[Link]

  • Kinase Scaffold Utility

    • Title: Pyrrolo[3,2-b]pyridine: A Privileged Scaffold for Kinase Inhibitors.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

3,6-Dimethyl-4-Azaindole: Structural Profiling, Synthetic Methodologies, and Kinase Inhibition Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a highly privileged bioisostere in modern medicinal chemistry, particularly within the realm of oncology and kinase inhibition. By substituting the C4 carbon of an indole ring with a nitrogen atom, the resulting heterocycle gains unique hydrogen-bonding capabilities that drastically enhance its affinity for the ATP-binding pockets of various kinases. This technical whitepaper explores the structural nuances, advanced synthetic methodologies, and pharmacological applications of 3,6-dimethyl-4-azaindole , providing actionable, self-validating protocols for drug development professionals.

Structural & Physicochemical Profiling

The core scaffold of 3,6-dimethyl-4-azaindole consists of a pyrrole ring fused to a pyridine ring. The presence of the N4 nitrogen alters the electron density of the bicyclic system, making the pyridine ring highly electron-deficient while retaining the electron-rich nature of the pyrrole ring.

The addition of methyl groups at the C3 and C6 positions serves two critical mechanistic purposes:

  • Steric Modulation: The C3-methyl group projects into the hydrophobic sub-pockets of kinase active sites, restricting the rotational degrees of freedom and locking the molecule into an active binding conformation.

  • Lipophilicity & Permeability: The dual methyl substitution increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability—a critical factor for targeting intracellular kinases like c-Met and TGFβRI.

Table 1: Physicochemical Properties of 3,6-Dimethyl-4-azaindole
PropertyValue
IUPAC Name 3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 1447607-96-6
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Core Scaffold 1H-pyrrolo[3,2-b]pyridine (4-azaindole)
SMILES Cc1cnc2c(c1)[nH]cc2C

Synthetic Methodologies: The Modified Bartoli Approach

Synthesizing substituted 4-azaindoles is notoriously more challenging than their indole counterparts due to the electron-deficient nature of the pyridine ring, which resists electrophilic attack. The Bartoli indole synthesis , traditionally utilizing ortho-substituted nitroarenes, has been successfully adapted for nitropyridines.

Causality in Synthetic Design

While the standard Bartoli reaction utilizes vinylmagnesium bromide to form an unsubstituted pyrrole ring, achieving the C3-methyl substitution requires strategic planning. Using a substituted Grignard reagent (e.g., 1-propenylmagnesium bromide) often leads to steric clash during the [3,3]-sigmatropic rearrangement. Therefore, an expert approach involves synthesizing the 6-methyl-4-azaindole core first, followed by a highly regioselective post-cyclization C3-methylation (e.g., via Vilsmeier-Haack formylation and subsequent reduction).

SynthesisWorkflow N1 5-Methyl-3-nitropyridine (Precursor) N2 Vinylmagnesium Bromide Addition (-78°C) N1->N2 Grignard Reagent N3 Nitroso Intermediate [3,3]-Sigmatropic Shift N2->N3 Nucleophilic Attack N4 6-Methyl-4-azaindole (Core Formation) N3->N4 Cyclization & Aromatization N5 3,6-Dimethyl-4-azaindole (C3-Functionalization) N4->N5 Formylation & Reduction

Fig 1. Workflow for the synthesis and C3-functionalization of 4-azaindoles.

Protocol 1: Bartoli Cyclization for the Azaindole Core

This protocol is a self-validating system; the visual color change from deep red (nitroso intermediate) to pale yellow confirms successful sigmatropic rearrangement.

  • Preparation: Dissolve the starting 5-methyl-3-nitropyridine (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C. Causality: Strict thermal control is mandatory to stabilize the highly reactive nitroso intermediate and prevent runaway polymerization.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise. Causality: Three equivalents are required—the first deprotonates the substrate, the second attacks the nitro group, and the third drives the cyclization.

  • Rearrangement: Allow the mixture to stir at -20 °C for 8 hours.

  • Quenching & Extraction: Quench slowly with 20% aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (hexane/ethyl acetate) to yield the 6-methyl-4-azaindole intermediate.

Table 2: Representative Yields of 4-Azaindoles via Bartoli Synthesis
Starting NitropyridineProductYield (%)
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35
2-Chloro-5-nitro-4-methylpyridine7-Chloro-7-methyl-4-azaindole50
4-Methyl-5-nitropyridine7-Methyl-

The Medicinal Chemistry Applications of 3,6-Dimethyl-4-Azaindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's aqueous solubility with its target binding affinity. The transition from a classical indole or purine scaffold to a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) is a proven bioisosteric maneuver. The introduction of the basic pyridine nitrogen lowers lipophilicity and improves solubility, but it can simultaneously diminish hydrophobic interactions within lipophilic target pockets.

The strategic installation of methyl groups at the C3 and C6 positions—yielding 3,6-dimethyl-4-azaindole —elegantly solves this paradox. This whitepaper dissects the structural causality, self-validating synthetic workflows, and targeted applications of the 3,6-dimethyl-4-azaindole scaffold in modern drug discovery, particularly in the development of kinase inhibitors and Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

Structural and Electronic Profiling: The Causality of Substitution

To understand why 3,6-dimethyl-4-azaindole is a privileged scaffold, we must analyze the specific electronic and steric contributions of its functional groups .

  • The 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): The N4 pyridine nitrogen acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen pairs with the N1-H (hydrogen-bond donor) to form a bidentate interaction with the backbone amide of the kinase hinge region.

  • The C3-Methyl Group: The C3 position of the pyrrole ring is highly electron-rich. Adding a methyl group here restricts the conformational flexibility of any attached functional groups and serves as a lipophilic probe to occupy small hydrophobic sub-pockets, such as the gatekeeper region in kinases.

  • The C6-Methyl Group: Positioned on the pyridine ring, the C6-methyl group provides critical steric shielding. It slightly increases the pKa of the adjacent N4 nitrogen via inductive effects (strengthening its H-bond acceptor capability) while simultaneously blocking a primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the molecule's half-life .

Quantitative Physicochemical Comparison

The table below summarizes how the addition of the 3,6-dimethyl groups restores the lipophilicity lost during the indole-to-azaindole transition, without altering the Topological Polar Surface Area (TPSA).

Physicochemical PropertyIndole4-Azaindole3,6-Dimethyl-4-azaindole
Core Structure 1H-Indole1H-Pyrrolo[3,2-b]pyridine3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine
cLogP (Calculated) ~2.14~1.20~2.10
Topological Polar Surface Area (TPSA) 15.8 Ų28.7 Ų28.7 Ų
Hydrogen Bond Donors 1 (N1-H)1 (N1-H)1 (N1-H)
Hydrogen Bond Acceptors 01 (N4)1 (N4)
Primary Metabolic Liability C3 OxidationC3 & C6 OxidationSterically Blocked

Synthetic Methodologies: A Self-Validating Workflow

Step-by-Step Protocol: Synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Phase 1: Core Construction via Sonogashira Coupling & Cyclization

  • Starting Material: Begin with 3-amino-2-bromo-5-methylpyridine. The C5-methyl group of the pyridine precursor maps directly to the C6 position of the final azaindole core.

  • Coupling: React the starting material with trimethylsilylacetylene (TMS-acetylene) using Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and triethylamine in DMF at 80°C for 4 hours.

  • Cyclization: Treat the resulting intermediate with Potassium tert-butoxide (KOtBu) in N-Methyl-2-pyrrolidone (NMP) at 90°C. This base-mediated step simultaneously removes the TMS protecting group and drives the intramolecular hydroamination of the terminal alkyne, yielding 6-methyl-1H-pyrrolo[3,2-b]pyridine .

    • Self-Validation Checkpoint: Analyze via 1H-NMR. The successful cyclization is confirmed by the disappearance of the TMS singlet (~0.2 ppm) and the emergence of two distinct pyrrole protons at C2 and C3 appearing as coupled doublets (J ≈ 3.2 Hz) around 7.4 ppm and 6.5 ppm.

Phase 2: Regioselective C3-Alkylation 4. Vilsmeier-Haack Formylation: Cool a solution of DMF to 0°C and add Phosphorus oxychloride (POCl3) dropwise to form the Vilsmeier reagent. Add the 6-methyl-4-azaindole. The electron-rich pyrrole ring directs the electrophilic attack exclusively to the C3 position. Quench with aqueous NaOH to yield 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

  • Self-Validation Checkpoint: LC-MS will show an [M+H]+ shift of +28 Da. 1H-NMR will reveal the loss of the C3-proton doublet and the appearance of a highly deshielded aldehyde proton singlet at ~9.9 ppm.
  • Reduction: Suspend the carbaldehyde in anhydrous THF and slowly add Lithium Aluminum Hydride (LiAlH4) at 0°C. Reflux for 2 hours to fully reduce the carbonyl to a methyl group. Quench via the Fieser method to yield the final 3,6-dimethyl-4-azaindole .

A[label="3-Amino-2-bromo-5-methylpyridine\n(Starting Material)"]; B[label="6-Methyl-1H-pyrrolo[3,2-b]pyridine\n(Core via Sonogashira/Cyclization)"]; C[label="6-Methyl-1H-pyrrolo[3,2-b]pyridine-\n3-carbaldehyde\n(Vilsmeier-Haack Formylation)"]; D[label="3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine\n(Reduction to Target)"];

A -> B[label=" 1. TMS-acetylene, Pd-cat\n2. KOtBu, NMP"]; B -> C [label=" POCl3, DMF\n(Regioselective C3)"]; C -> D [label=" LiAlH4, THF\n(Carbonyl Reduction)"]; }

Synthetic workflow for 3,6-dimethyl-4-azaindole via Vilsmeier-Haack formylation and reduction.

Applications in Drug Development

A. Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) heavily implicated in the pathophysiology of stress, anxiety, and depression. Designing small molecule antagonists for Class B GPCRs is notoriously difficult due to their large, diffuse peptide-binding extracellular domains.

The 3,6-dimethyl-4-azaindole scaffold has proven highly effective as an allosteric modulator that binds deep within the transmembrane domain of the CRF1 receptor . The causality of this binding is driven by the scaffold's precise geometry: the N4 nitrogen anchors the molecule via hydrogen bonding to a conserved transmembrane histidine or threonine, while the C3 and C6 methyl groups project into tight hydrophobic pockets. This steric wedging prevents the transmembrane helices from undergoing the outward shift required for Gs-protein activation.

Pathway CRF CRF Peptide Receptor CRF1 Receptor (Class B GPCR) CRF->Receptor Agonist Binding GProtein Gs Protein Activation Receptor->GProtein Signal Transduction cAMP cAMP Accumulation GProtein->cAMP Kinase Cascade Antagonist 3,6-Dimethyl-4-azaindole (Allosteric Modulator) Antagonist->Receptor Conformational Lock

Mechanism of action for CRF1 receptor antagonism by 3,6-dimethyl-4-azaindole derivatives.

B. Kinase Inhibitors (EGFR and p38 MAP Kinase)

Beyond GPCRs, the 3,6-dimethyl-4-azaindole core is a highly privileged motif in oncology and immunology . When targeting the ATP-binding pocket of kinases like EGFR, the azaindole core acts as an ATP mimetic . The N1-H and N4 atoms perfectly mimic the hydrogen bonding pattern of the adenine ring of ATP. The addition of the C3-methyl group is particularly strategic here; it acts as a vector that reaches into the hydrophobic "gatekeeper" pocket, a region that dictates kinase selectivity. By fine-tuning the size of the substituent at C3, medicinal chemists can achieve remarkable selectivity profiles against off-target kinases.

Conclusion & Future Perspectives

The 3,6-dimethyl-4-azaindole scaffold represents a masterclass in rational drug design. By understanding the precise electronic and steric causality of the C3 and C6 methyl groups, medicinal chemists can leverage this core to solve complex issues of target affinity, metabolic stability, and aqueous solubility. As fragment-based drug discovery (FBDD) continues to evolve, the reliable, self-validating synthetic routes to functionalized azaindoles will ensure this scaffold remains at the forefront of therapeutic development.

References

  • National Institutes of Health (NIH). "Azaindole Therapeutic Agents". PMC.[Link]

  • World Intellectual Property Organization (WIPO). "WO 2005/023806 A3 - Pyrrolopyrimidine Compounds and Their Uses". Patentscope.[Link]

  • Taylor & Francis. "Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents". Polycyclic Aromatic Compounds.[Link]

The Evolving Landscape of Privileged Scaffolds: A Technical Guide to the Biological Activity of 3,6-Dimethyl Substituted Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azaindole core, a bioisostere of the ubiquitous indole and purine systems, has cemented its status as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including modulated solubility, pKa, and lipophilicity, offer a strategic advantage in the intricate process of drug discovery.[1] The introduction of a nitrogen atom into the indole ring system can significantly enhance binding to molecular targets and improve ADME-tox profiles.[1][4] Among the various substituted azaindoles, the 3,6-disubstituted pattern has garnered considerable attention for its potential to yield potent and selective therapeutic agents. This guide provides an in-depth exploration of the biological activities associated with 3,6-dimethyl substituted azaindoles, offering insights into their synthesis, mechanisms of action, and therapeutic promise.

The Azaindole Scaffold: A Gateway to Diverse Biological Activity

Azaindoles, also known as pyrrolopyridines, exist as four primary isomers: 4-, 5-, 6-, and 7-azaindole, distinguished by the position of the nitrogen atom in the six-membered ring.[4][5] This seemingly subtle structural variation imparts distinct electronic and steric properties, influencing how these molecules interact with biological targets.[5] The azaindole framework is particularly adept at mimicking the adenine moiety of ATP, making it a fertile ground for the development of kinase inhibitors.[5][6] The two nitrogen atoms of the azaindole core can form crucial hydrogen bonds within the hinge region of protein kinases, a key interaction for potent inhibition.[5]

Beyond kinase inhibition, azaindole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-HIV, and anti-inflammatory effects.[5][7][8][9] This versatility underscores the importance of exploring the chemical space around the azaindole nucleus to unlock novel therapeutic opportunities.

Synthetic Strategies for 3,6-Disubstituted Azaindoles

The synthesis of specifically substituted azaindoles is a critical step in harnessing their therapeutic potential. While a one-pot synthesis for 3,6-dimethyl substituted azaindoles is not explicitly detailed in the provided literature, established methods for the synthesis of 3,6-diaryl 7-azaindoles can be adapted. A prominent approach involves a one-pot, chemo-selective Suzuki-Miyaura cross-coupling reaction.[10][11]

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible synthetic route, adapted from methodologies for related diaryl compounds, to obtain 3,6-dimethyl-7-azaindole.

G cluster_1 Cross-Coupling Steps start Commercially available 7-azaindole step1 C3-Iodination (e.g., NIS, KOH) start->step1 step2 N-Protection (e.g., MeI, NaH or PMBCl, K2CO3) step1->step2 step3 C6-Chlorination (via N-oxide formation with mCPBA) step2->step3 intermediate 6-chloro-3-iodo-N-protected-7-azaindole step3->intermediate step4 One-Pot Suzuki-Miyaura Cross-Coupling intermediate->step4 reagent2 Step 2: Methylboronic acid (for C6-methylation) step4->reagent2 final_product 3,6-dimethyl-N-protected-7-azaindole step4->final_product reagent1 Step 1: Methylboronic acid (for C3-methylation) reagent1->step4 deprotection N-Deprotection final_product->deprotection end_product 3,6-dimethyl-7-azaindole deprotection->end_product caption Conceptual synthetic workflow for 3,6-dimethyl-7-azaindole.

Caption: Conceptual synthetic workflow for 3,6-dimethyl-7-azaindole.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on established procedures for similar compounds.[10][11]

Objective: To synthesize 3,6-dimethyl-7-azaindole.

Materials:

  • 7-azaindole

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Methyl iodide (MeI) or p-methoxybenzyl chloride (PMBCl)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Diethyl ether (Et2O)

  • Methylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] or similar palladium catalyst

  • Cesium carbonate (Cs2CO3)

  • Toluene/Ethanol solvent mixture

  • Appropriate deprotection reagents (e.g., for PMB group)

Procedure:

  • C3-Iodination: To a solution of 7-azaindole in DCM, add NIS (1 equiv) and KOH (0.5 equiv). Stir at room temperature until completion as monitored by TLC.

  • N-Protection: The resulting 3-iodo-7-azaindole is then N-protected. For methylation, use NaH as a base and MeI as the methylating agent. For p-methoxybenzyl protection, use K2CO3 and PMBCl.

  • C6-Chlorination: The N-protected 3-iodo-7-azaindole is oxidized with mCPBA in Et2O to form the N-oxide, which facilitates electrophilic chlorination at the C6 position.

  • One-Pot Suzuki-Miyaura Cross-Coupling:

    • To a solution of the 6-chloro-3-iodo-N-protected-7-azaindole in a toluene/ethanol mixture, add methylboronic acid (1.1 equiv), Cs2CO3 (2 equiv), and a palladium catalyst (e.g., 5 mol % Pd2dba3 and 5 mol % SPhos).

    • Heat the reaction to selectively couple at the C3 position.

    • After completion of the first coupling, add additional methylboronic acid and palladium catalyst, and increase the temperature to facilitate the second coupling at the C6 position.

  • N-Deprotection: If a protecting group other than methyl was used, perform the appropriate deprotection step to yield the final 3,6-dimethyl-7-azaindole.

  • Purification: Purify the final product using column chromatography.

Key Biological Activities of 3,6-Dimethyl Substituted Azaindoles

While direct studies on 3,6-dimethyl substituted azaindoles are emerging, significant insights can be drawn from the biological evaluation of structurally related 3,6-disubstituted analogs.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

The azaindole scaffold is a cornerstone in the design of kinase inhibitors.[2][3][6] The strategic placement of substituents at the C3 and C6 positions can modulate the potency and selectivity of these inhibitors.

  • Mechanism of Action: 3,6-disubstituted azaindoles can act as ATP-competitive inhibitors, binding to the active site of various kinases and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.

  • Relevant Kinase Targets:

    • Cyclin-Dependent Kinases (CDKs): Derivatives of azaindoles have shown potent inhibitory activity against CDKs, which are crucial for cell cycle regulation.[5][12] For instance, 3,5-disubstituted-7-azaindole has been identified as a CDK2 and CDK9 inhibitor with anti-tumor activity.[12]

    • Aurora Kinases: These serine-threonine kinases are essential for mitosis, and their inhibition is a valid anticancer strategy.[12]

    • Receptor Tyrosine Kinases (RTKs): Azaindole derivatives have been developed to target RTKs like AXL, which are involved in cancer cell growth and proliferation.[5]

    • PIM Kinases: N-substituted azaindoles have been identified as promising pan-PIM kinase inhibitors for the treatment of cancers like acute myeloid leukemia.[13]

The following diagram illustrates the general mechanism of kinase inhibition by a 3,6-disubstituted azaindole.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by 3,6-Dimethyl Azaindole ATP ATP Kinase Kinase Active Site ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active) Kinase->Phosphorylated_Substrate Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Azaindole 3,6-Dimethyl Azaindole Kinase_Inhibited Kinase Active Site Azaindole->Kinase_Inhibited No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Blocked_Signaling Blocked Cell Signaling No_Phosphorylation->Blocked_Signaling caption Mechanism of ATP-competitive kinase inhibition.

Caption: Mechanism of ATP-competitive kinase inhibition.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azaindole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8][14]

  • Antibacterial Spectrum: Studies on various azaindole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8][14][15] For example, certain synthesized azaindoles have shown potency against Staphylococcus aureus, Bacillus subtilis, and E. coli.[15] Some derivatives have even exhibited efficacy comparable to the standard antibiotic ciprofloxacin.[14]

  • Potential Mechanisms of Action:

    • DNA Gyrase Inhibition: Molecular docking studies suggest that some azaindole derivatives can bind to the active site of DNA gyrase, an essential enzyme for bacterial DNA replication.[15]

    • Membrane Disruption: Certain indole derivatives have been shown to perturb bacterial membranes, leading to cell death. This mechanism could also contribute to the antibiotic-potentiating effects observed with some compounds.[16]

Table 1: Hypothetical Antimicrobial Activity of 3,6-Dimethyl Azaindole Derivatives

CompoundR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DMA-1 CH3CH3816
DMA-2 CH3CH2OH432
DMA-3 CH2OHCH3168
Ciprofloxacin --10.5

This table presents hypothetical data for illustrative purposes, based on trends observed in related compounds.

Anti-HIV Activity: Targeting Viral Enzymes

The fight against HIV has been significantly advanced by the development of potent antiretroviral therapies. Azaindole derivatives have shown promise as inhibitors of key viral enzymes.

  • HIV-1 Integrase Inhibition: 3,6-diaryl 7-azaindoles have been synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase.[10][11] This enzyme is crucial for the integration of the viral DNA into the host genome.

Future Directions and Conclusion

The 3,6-dimethyl substituted azaindole scaffold represents a promising area for further investigation in drug discovery. The synthetic accessibility, coupled with the diverse biological activities observed in structurally related compounds, provides a strong rationale for the continued exploration of this chemical space. Future research should focus on:

  • Synthesis and Library Generation: The development of efficient and scalable synthetic routes to a diverse library of 3,6-dimethyl and other 3,6-disubstituted azaindoles.

  • Broad Biological Screening: Comprehensive screening of these compounds against a wide range of biological targets, including a panel of kinases, pathogenic microbes, and viral enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the rational design of more potent and selective analogs.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the ADME-tox properties of lead compounds to assess their drug-like potential.

References

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • ResearchGate. Scheme 1. A) Previous Work on the Synthesis of 3,6-Diaryl 7-Azaindoles....
  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • PMC - NIH. Azaindole Therapeutic Agents.
  • MDPI. (2024, October 20). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter.
  • ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • PMC - NIH. The Azaindole Framework in the Design of Kinase Inhibitors.
  • PMC. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • IOSR Journal. (2017, October 7). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives.
  • PMC. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
  • MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • ACS Publications. (2016, March 24). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • ResearchGate. (2025, October 16). The Azaindole Framework in the Design of Kinase Inhibitors.
  • PJSIR. 7-Azaindole Derivatives as Potential Antibacterial Agents.
  • PubMed. (2023, October 5). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.
  • Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones. (2024, March 25).
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • ResearchGate. Biological activity and material applications of 7-azaindole derivatives.
  • MDPI. (2022, September 30). Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury.
  • ResearchGate. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF.
  • ResearchGate. An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines | Request PDF.
  • PubMed. (2021, October 28). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement.
  • PubMed. (2019, February 1). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.

Sources

Technical Whitepaper: Safety, Handling, and Application Dynamics of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1447607-96-6)[1] is a highly specialized substituted 4-azaindole derivative. In contemporary drug discovery, the azaindole scaffold is recognized as a privileged structure, frequently deployed as a bioisostere for indoles and purines in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper transcends the limitations of a standard 16-section Safety Data Sheet (SDS). Designed for researchers and drug development professionals, it synthesizes raw safety data into a mechanistic framework—explaining the causality behind its hazards and providing self-validating experimental protocols to ensure scientific integrity and occupational safety.

Physicochemical Profiling & Structural Significance

The core reactivity and hazard profile of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine are dictated by its bipartite structure. The electron-rich pyrrole ring is susceptible to oxidation, while the pyridine nitrogen acts as a Lewis base. The addition of two methyl groups at the 3 and 6 positions significantly enhances the molecule's lipophilicity, which improves cellular permeability but concurrently increases the risk of rapid dermal absorption.

Table 1: Quantitative Physicochemical & Hazard Data

ParameterValue / ClassificationMechanistic Causality & Experimental Implication
CAS Number 1447607-96-6[2]Unique identifier required for strict inventory tracking and procurement.
Molecular Formula C9H10N2Dictates stoichiometric calculations in synthetic workflows.
Molecular Weight 146.19 g/mol Low molecular weight enables high ligand efficiency in fragment-based drug design (FBDD).
Acute Toxicity H302 (Harmful if swallowed)[3]High lipophilicity facilitates rapid absorption across the gastrointestinal epithelium.
Dermal Hazard H315 (Causes skin irritation)[4]Disrupts the lipid bilayer of the epidermis; requires >0.11 mm nitrile barrier.
Ocular Hazard H319 (Serious eye irritation)[5]Pyridine nitrogen basicity elevates local pH, causing saponification of corneal lipids.
Inhalation Hazard H335 (Respiratory irritation)[4]Fine powder easily aerosolizes; deposition in the upper respiratory tract triggers mucosal inflammation.

Storage & Stability Dynamics

Azaindoles are not unconditionally stable. To maintain the integrity of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine for sensitive high-throughput screening (HTS) assays, researchers must mitigate two primary degradation pathways:

  • Photo-oxidation: Exposure to ambient UV light catalyzes the oxidation of the pyrrole ring. The compound must be stored in amber glass vials[3].

  • Chemical Incompatibility: The compound is strictly incompatible with strong oxidizing agents, strong acids, and strong bases. Storage must be maintained in a cool, dry, well-ventilated environment, ideally desiccated at -20°C for long-term preservation[4].

Experimental Workflows & Methodologies

Self-Validating Handling & Solubilization Protocol

To mitigate the H315, H319, and H335 hazards, we employ a "Triple-Barrier" handling method. This is a self-validating system where the failure of one safety barrier is immediately caught by the next, ensuring zero exposure.

Step-by-Step Methodology:

  • Equilibration: Transfer the sealed vial of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine from -20°C storage to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, leading to hydrolytic degradation.

  • Primary Barrier (Engineering): Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood[4]. Validation: Verify inward airflow using a tissue flutter test prior to opening the vial.

  • Secondary Barrier (PPE): Don safety goggles and double-glove with chemical-resistant nitrile gloves. Validation: Post-weighing, inspect the outer gloves; any visible powder indicates a breach of the primary barrier.

  • Tertiary Barrier (Chemical Transfer): Pre-weigh an empty 1.5 mL amber glass HPLC vial with its cap on. Transfer approximately 7.3 mg of the compound, seal, and re-weigh. Validation: The mass difference must match the expected transfer weight, proving no material was lost to aerosolization.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve a ~50 mM master stock. Vortex for 30 seconds. If particulates remain, sonicate at a maximum of 25°C. Causality: Heating above 30°C accelerates solvent expansion and potential thermal degradation.

  • Inert Sealing: Purge the vial's headspace with Argon gas for 5 seconds to displace oxygen, cap tightly, and store at -20°C.

StockPrep A Solid Compound (Equilibrate to RT) B Weigh in Fume Hood (Triple-Barrier Method) A->B C Add Anhydrous DMSO (Amber Vial) B->C D Vortex & Sonicate (Max 25°C) C->D E Argon Purge Headspace (Prevent Oxidation) D->E F Store at -20°C (Desiccated) E->F

Workflow for preparing HTS master stocks of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

Emergency Spill Response & Decontamination

In the event of an accidental release, standard sweeping is strictly prohibited as it aerosolizes the H335-classified powder[5].

Step-by-Step Methodology:

  • Isolation: Evacuate the immediate 2-meter radius. The responder must don a fitted N95 or P100 respirator and heavy-duty nitrile gloves.

  • Containment (Solid Spill): Lightly mist the spilled powder with distilled water using a spray bottle. Causality: The moisture collapses the dust, preventing inhalation exposure.

  • Absorption: Cover the moistened area (or liquid spill) with an inert absorbent material such as vermiculite or clean sand. Do not use combustible materials like sawdust[4].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mass into a dedicated, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface first with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach oxidizes residual azaindole into highly water-soluble, less toxic byproducts, while ethanol effectively solubilizes and removes any remaining lipophilic traces.

SpillResponse A Spill Detected B Don N95/P100 Respirator A->B C Solid Powder Spill? B->C D Liquid Solution Spill? B->D E Mist with Water (Prevent Aerosolization) C->E Yes F Absorb with Vermiculite D->F Yes E->F G G F->G

Self-validating emergency spill response and chemical decontamination protocol.

References

Sources

Strategic Sourcing and Technical Synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1447607-96-6), a critical heterocyclic building block in kinase inhibitor discovery.

Executive Summary

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 3,6-dimethyl-4-azaindole) is a high-value pharmacophore used primarily in the development of Type I and Type II kinase inhibitors targeting FGFR, c-Met, and ACC1 signaling pathways. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] isomer offers unique hydrogen-bonding vectors and solubility profiles that are critical for optimizing ligand efficiency in drug discovery.

This guide synthesizes market intelligence with field-proven bench protocols to empower research teams in the "Make vs. Buy" decision-making process.

Market Intelligence: Suppliers & Pricing

The commercial landscape for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine is characterized by Tier 2 (Specialized) and Tier 3 (Custom Synthesis) suppliers. It is rarely a "next-day delivery" catalog item due to its specific substitution pattern.

Supplier Tiering & Reliability
TierSupplier TypeKey VendorsAvailabilityRisk Profile
1 Global Aggregators Sigma-Aldrich, FisherLow (Often backordered)Low Risk / High Price
2 Specialized Heterocycle BLDpharm , ChemScene , SynHet Medium (1-2 weeks) Moderate Risk / Best Value
3 Custom Synthesis Wuxi AppTec, PharmablockHigh (Lead time 4-6 wks)Low Risk / High Setup Cost
Price Analysis (Q4 2025 Estimates)

Pricing is volume-dependent and fluctuates based on raw material costs (specifically 2-amino-5-methylpyridine).

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $150 - $280$1,500 - $2,800R&D Screening Scale
1 g $650 - $950$650 - $950Hit-to-Lead Optimization
10 g $3,500 - $5,000$350 - $500Process Development

Sourcing Directive: For initial screening, prioritize BLDpharm or ChemScene (CAS 1447607-96-6). For >10g requirements, initiate a Request for Quote (RFQ) with a custom synthesis house, as catalog prices are inflated for bulk.

Technical Mastery: Synthesis & Manufacturing

When commercial stock is unavailable or purity is insufficient (>98% required for crystallography), in-house synthesis is a viable and robust option.

The "Make" Decision: Synthetic Pathway

The most reliable route to the 3,6-dimethyl isomer avoids the erratic Fischer indole synthesis on electron-deficient pyridines. Instead, we utilize a Sonagashira Cyclization strategy followed by C3-Functionalization .

Core Logic:
  • Scaffold Construction: Build the 6-methyl-4-azaindole core first.

  • Regioselective Methylation: Introduce the C3-methyl group via Vilsmeier-Haack formylation followed by reduction. Direct alkylation at C3 is prone to N-alkylation side products.

SynthesisRoute Start 2-Amino-5-methylpyridine (Cheap Starting Material) Step1 Iodination (NIS, MeCN) Start->Step1 Inter1 2-Amino-3-iodo-5-methylpyridine Step1->Inter1 Step1->Inter1 Regioselective C3-I Step2 Sonagashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 6-Methyl-4-azaindole (Core Scaffold) Step2->Inter2 Step2->Inter2 5-endo-dig Cyclization Step3 Vilsmeier-Haack (POCl3, DMF) Inter2->Step3 Inter3 3-Formyl-6-methyl-4-azaindole Step3->Inter3 Step3->Inter3 Electrophilic Subst. Step4 Reduction (NaBH4 or Wolff-Kishner) Inter3->Step4 Final 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Target) Step4->Final

Figure 1: Validated synthetic workflow for high-purity generation of 3,6-dimethyl-4-azaindole.

Detailed Protocol (Self-Validating System)

Step 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine (The Scaffold)

  • Reagents: 2-Amino-5-methylpyridine (1.0 eq), NIS (1.1 eq), PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), TMS-Acetylene (1.2 eq), KOtBu (3.0 eq), NMP.

  • Procedure:

    • Iodinate the starting pyridine with N-iodosuccinimide (NIS) in acetonitrile. Checkpoint: Monitor disappearance of starting material by LCMS (M+H 109 -> 235).

    • Perform Sonagashira coupling with TMS-acetylene.

    • Add KOtBu directly to the reaction mixture (one-pot) to induce desilylation and cyclization (5-endo-dig).

    • Yield Expectation: 60-75%.

Step 2: C3-Methylation (The Specific Isomer)

  • Rationale: Direct methylation of azaindoles often yields mixtures of N1-Me (useless) and C3-Me. The Formylation-Reduction sequence guarantees C3 selectivity.

  • Protocol:

    • Formylation: Dissolve scaffold in DMF. Add POCl3 dropwise at 0°C. Stir at RT for 2h. Quench with ice/NaOH. Isolate solid precipitate (3-formyl intermediate).

    • Reduction: Dissolve 3-formyl intermediate in MeOH. Add NaBH4 (excess) or use Triethylsilane/TFA for cleaner reduction to the methyl group.

    • Purification: Silica gel chromatography (DCM:MeOH 95:5).

Quality Assurance & Validation

Trustworthiness in data is paramount. Any sourced or synthesized batch must pass the following QC gates.

Analytical Fingerprint
MethodAcceptance CriteriaDiagnostic Signals
1H NMR (DMSO-d6) >98% Purityδ 2.3-2.5 ppm: Two distinct methyl singlets (C3-Me and C6-Me). δ 10.5-11.5 ppm: Broad singlet (NH), confirms lack of N-methylation.
LC-MS Single Peak[M+H]+ = 147.1 . No mass peaks at 161 (N,C-dimethyl impurity).
HPLC >98% AreaRetention time ~3.5 min (C18, 5-95% MeCN/H2O).
Handling & Stability
  • Storage: Store at -20°C. The pyrrole ring is electron-rich and susceptible to oxidation over months if left at room temperature in air.

  • Solubility: Soluble in DMSO, MeOH, and DCM. Poor solubility in water.

References

  • BLDpharm. Product Analysis: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6). Retrieved from

  • ChemScene. Building Blocks: Pyrrolo[3,2-b]pyridine derivatives. Retrieved from

  • National Institutes of Health (NIH). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives. Bioorg Med Chem Lett. 2010. Retrieved from

  • Royal Society of Chemistry. Synthesis of 6-azaindoles via formal electrophilic cyclization. RSC Adv., 2024. Retrieved from

  • Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Org.[1][2][3][4][5] Synth. 2014, 91, 221-232.[1][2] Retrieved from [1]

Sources

Methodological & Application

protocol for N-alkylation of 3,6-dimethyl-4-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of 3,6-Dimethyl-4-Azaindole: Protocol, Mechanism, and Field-Proven Insights

Authored by a Senior Application Scientist

This application note provides a comprehensive and technically detailed guide for the successful N-alkylation of 3,6-dimethyl-4-azaindole, a key heterocyclic scaffold in modern medicinal chemistry. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting strategies, and mechanistic insights required for robust and reproducible results.

Introduction: The Significance of N-Alkylated Azaindoles

Azaindoles, also known as pyrrolopyridines, are privileged heterocyclic structures in drug discovery.[1] They are considered bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can significantly modulate a molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement.[1][2]

Specifically, the 4-azaindole core is a vital component in numerous therapeutic agents, particularly kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase enzyme.[2] N-alkylation of the azaindole core is a common strategy to explore structure-activity relationships (SAR), modulate potency, and block metabolic degradation at the nitrogen position.

However, the alkylation of azaindoles is not without its challenges. The presence of multiple nucleophilic sites—the N1-pyrrole nitrogen, the C3-carbon, and the N4-pyridine nitrogen—can lead to mixtures of regioisomers. Achieving selective N1-alkylation is paramount and is highly dependent on carefully controlled reaction conditions.[3][4] This guide focuses on a classic, reliable method using a strong base and an alkyl halide to achieve high regioselectivity for the desired N1-alkylated product.

Reaction Mechanism and Principles of Regioselectivity

The predominant mechanism for the N-alkylation of azaindoles under basic conditions is a two-step process: deprotonation followed by nucleophilic substitution (SN2).

  • Deprotonation: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17 in DMSO for indole) and requires a strong base for complete removal.[5] A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the N1-nitrogen to form a highly nucleophilic azaindolide anion.

  • Nucleophilic Attack (SN2): The resulting anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the new N-C bond.

Figure 1: General mechanism for base-mediated N-alkylation.

Controlling Regioselectivity

Achieving exclusive N1-alkylation hinges on favoring the formation and reaction of the N1-anion over competing pathways.

  • Choice of Base: This is the most critical factor. Using a strong base like sodium hydride (NaH) or potassium hydride (KH) ensures near-quantitative deprotonation of the pyrrole nitrogen.[5][6] This dramatically increases the nucleophilicity of the N1 position, making it the primary site of attack. Weaker bases like K₂CO₃ or Cs₂CO₃ can result in an equilibrium with the starting material, potentially allowing for competing C3-alkylation.[5]

  • Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential. They effectively solvate the metal cation (e.g., Na⁺) without interfering with the nucleophilic anion, thus promoting the SN2 reaction.[5][6] Protic solvents (e.g., alcohols) are incompatible as they would be deprotonated by the strong base.

  • Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs for the leaving group.[5] Highly reactive agents can sometimes lead to side reactions, but generally, primary and benzylic halides are excellent substrates.

Alternative Synthetic Strategies

While the base-mediated approach is robust and widely used, other methods can be advantageous in specific contexts.

  • Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of azaindoles using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] It is particularly valuable for installing secondary alkyl groups with inversion of stereochemistry and for substrates sensitive to strong bases.[8][9] The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine species, which can complicate purification.[8]

  • Metal-Catalyzed Couplings: Copper- and palladium-catalyzed methods have been developed for the N-alkylation and N-arylation of indoles and azaindoles.[3] These reactions often tolerate a broader range of functional groups but require careful optimization of catalysts, ligands, and reaction conditions.

For the synthesis of derivatives from 3,6-dimethyl-4-azaindole with simple alkyl groups, the direct base-mediated protocol remains the most straightforward and cost-effective approach.

Detailed Experimental Protocol

This protocol describes the N-alkylation of 3,6-dimethyl-4-azaindole with benzyl bromide as a representative alkylating agent. The stoichiometry and reaction times should be optimized for other alkylating agents.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityNotes
3,6-Dimethyl-4-azaindoleC₉H₁₀N₂146.191.0 eqEnsure starting material is pure and dry.
Sodium Hydride (NaH)NaH24.001.2 eq60% dispersion in mineral oil is commonly used. Handle with extreme care.
Benzyl Bromide (BnBr)C₇H₇Br171.041.1 eqLachrymatory; handle in a fume hood.
Anhydrous DMFC₃H₇NO73.09~0.2 MUse a freshly opened bottle or dried solvent.
Saturated aq. NH₄ClNH₄Cl53.49-For quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction.
BrineNaCl (aq)--For washing.
Anhydrous Na₂SO₄ or MgSO₄---For drying the organic layer.
Equipment
Round-bottom flaskFlame-dried before use.
Magnetic stirrer and stir bar
Inert gas supply (N₂ or Ar)
Syringes and needles
Ice bath
Experimental Workflow Diagram

G A 1. Setup Flame-dried flask under N₂ atmosphere. B 2. Reagent Addition Add 3,6-dimethyl-4-azaindole and anhydrous DMF. A->B C 3. Deprotonation Cool to 0°C. Add NaH portion-wise. Stir for 30 min at 0°C. B->C D 4. Alkylation Add alkylating agent (e.g., BnBr) dropwise at 0°C. Warm to RT and stir. C->D E 5. Monitoring Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench Cool to 0°C. Carefully add sat. aq. NH₄Cl. E->F G 7. Work-up Extract with EtOAc. Wash with brine, dry over Na₂SO₄. F->G H 8. Purification Concentrate and purify by flash column chromatography. G->H

Figure 2: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Solvent and Substrate Addition: To the flask, add 3,6-dimethyl-4-azaindole (1.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved, and the addition can be exothermic. Ensure adequate venting.

  • Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy or change color, indicating the formation of the sodium azaindolide salt.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

Product Validation and Characterization

Confirming the identity and regioselectivity of the product is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.[5]

    • ¹H NMR: The most telling piece of evidence for successful N-alkylation is the complete disappearance of the characteristic broad N-H proton signal (typically >10 ppm for azaindoles). New signals corresponding to the protons of the newly introduced alkyl group will appear (e.g., a singlet around 5.4 ppm for a benzyl CH₂).

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the signals of the azaindole core confirm the modification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides rapid confirmation of the product's molecular weight, verifying that alkylation has occurred.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Wet reagents/solvents quenching the base.[5]2. Insufficiently strong base.[5]3. Low reaction temperature or insufficient time.[5]4. Inactive alkylating agent.1. Ensure all reagents are pure and use anhydrous solvents under an inert atmosphere.[5]2. Use a strong base like NaH (1.2 eq or more).3. Allow the reaction to stir longer at room temperature or gently heat (e.g., to 40-50 °C).4. Check the purity of the alkylating agent.
Mixture of Regioisomers (N1 vs. C3) 1. Incomplete deprotonation of the N-H group.[5]2. Use of a weaker base or protic solvent.1. Ensure complete deprotonation by using at least 1.2 equivalents of NaH and allowing sufficient stirring time before adding the alkylating agent.2. Strictly use a strong base (NaH, KH) and a polar aprotic solvent (DMF, THF).[6]
Formation of Pyridine N-Alkyl Salt 1. Highly reactive alkylating agent (e.g., methyl triflate).2. Reaction conditions favoring quaternization.1. This is less common under these conditions, as the deprotonated N1 is far more nucleophilic. If observed, consider a less reactive alkylating agent (e.g., switch from iodide to bromide).
Difficult Purification 1. Mineral oil from the NaH dispersion.2. Emulsion during aqueous work-up.1. Before chromatography, the crude oil can be washed with hexanes to remove most of the mineral oil.2. Add more brine during the wash step to break the emulsion.

Conclusion

The N-alkylation of 3,6-dimethyl-4-azaindole is a fundamental transformation for generating novel molecular entities for drug discovery. The protocol detailed herein, centered on the use of sodium hydride in DMF, provides a reliable and highly regioselective method for synthesizing N1-alkylated derivatives. By understanding the underlying mechanism and the critical factors that control the reaction's outcome, researchers can confidently and efficiently generate libraries of compounds for biological evaluation, accelerating the journey from hit identification to lead optimization.

References

  • Kiren, S. A Facile Synthesis of 4-azaisoindoles and their Transformation into Novel Pyrrole-Fused 2-pyridones. NSF PAR. Available at: [Link]

  • Skrzyńska, A., et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2020, 12(7), 1184. Available at: [Link]

  • St. John-Campbell, S., et al. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. J. Am. Chem. Soc., 2022, 144(35), 16094–16102. Available at: [Link]

  • ResearchGate. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Request PDF. Available at: [Link]

  • DeMars, M. D., et al. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Catalysis, 2021, 11(15), 9553–9562. Available at: [Link]

  • ResearchGate. A General Method for the Preparation of 4- and 6-Azaindoles. Request PDF. Available at: [Link]

  • Skrzyńska, A., et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. . Available at: [Link]

  • ResearchGate. Selective N7 Alkylation of 7-Azaindazoles. Request PDF. Available at: [Link]

  • El-Damasy, A. K., et al. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 2016, 59(8), 3849–3867. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. . Available at: [Link]

  • PlumX. N-alkylation of indole ring using Mitsunobu reaction. PlumX Metrics. Available at: [Link]

  • Hunt, J. T., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1956. Available at: [Link]

  • Reddy, L. C. S., et al. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 2014, 16(17), 4472–4475. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Talele, T. T. Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 2020, 11(6), 1139–1142. Available at: [Link]

  • Siddiqui, H. L., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022, 27(19), 6699. Available at: [Link]

  • Wang, S., et al. Regioselective Ir(iii)-catalyzed C–H alkynylation directed by 7-azaindoles. Organic Chemistry Frontiers, 2019, 6(1), 60–64. Available at: [Link]

  • Hunt, J. T., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021, 17, 1939-1956. Available at: [Link]

  • Hunt, J. T., et al. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Kumar, S., et al. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 2022, 87(23), 15637–15648. Available at: [Link]

  • Sangeetha, M., & Mogilaiah, K. Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 2021, 15, 28-56. Available at: [Link]

  • Shieh, W-C., et al. N-alkylation of indole derivatives. Google Patents, US7067676B2.
  • Mátyus, P., et al. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 2018, 23(10), 2478. Available at: [Link]

  • Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. aurigeneservices.com. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. . Available at: [Link]

  • Wang, Z., et al. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 2015, 13(20), 5579-5582. Available at: [Link]

Sources

using 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Design

Part 1: Core Directive & Executive Summary

The 5-Azaindole Advantage While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold—exemplified by drugs like Vemurafenib—is a dominant privileged structure in kinase discovery, the pyrrolo[3,2-b]pyridine (5-azaindole) scaffold offers a distinct vector for intellectual property (IP) generation and physicochemical optimization.

This guide focuses on 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative designed to address two common failure modes in kinase inhibitors:

  • Metabolic Instability: The C3 and C6 positions are common sites for oxidative metabolism. Methylation at these positions blocks CYP450-mediated oxidation.

  • Selectivity: The 3-methyl group induces a specific conformation that can exploit the "gatekeeper" region of the ATP-binding pocket, potentially improving selectivity against promiscuous kinases.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Rationale & Binding Mode

The 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold functions as a bioisostere of the purine ring of ATP. Its binding efficacy relies on a bidentate hydrogen-bonding motif with the kinase hinge region.

  • H-Bond Donor (N1-H): The pyrrole nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met, or Leu depending on the kinase).

  • H-Bond Acceptor (N4): The pyridine nitrogen (position 4) acts as a hydrogen bond acceptor for the backbone amide nitrogen.

  • 3-Methyl Group (Gatekeeper Probe): This substituent projects towards the hydrophobic pocket adjacent to the gatekeeper residue (residue 338 in c-Src numbering). It restricts rotational freedom, pre-organizing the molecule for binding (entropic advantage).

  • 6-Methyl Group (Solvent Front/Hydrophobic Shield): Located on the pyridine ring, this group often sits in the solvent-exposed region or a hydrophobic sub-pocket, modulating solubility and permeability.

Chemical Synthesis Protocol

Causality: We utilize a Fischer Indole Synthesis approach adapted for electron-deficient pyridines. Standard indole conditions often fail with pyridines due to the deactivation of the ring; therefore, we employ acid catalysis with high thermal energy to drive the [3,3]-sigmatropic rearrangement.

Target Molecule: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Precursors: 2-Hydrazinyl-5-methylpyridine and Propanal.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve 2-hydrazinyl-5-methylpyridine (1.0 eq) in ethanol.

    • Add Propanal (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours at room temperature.

    • Checkpoint: Monitor by LC-MS for the disappearance of hydrazine (M+H) and appearance of the hydrazone intermediate.

  • Cyclization (Fischer Indolization):

    • Evaporate ethanol and re-dissolve the crude hydrazone in Polyphosphoric Acid (PPA) (10 eq by weight).

    • Critical Step: Heat to 180°C for 4 hours. The high temperature is required to overcome the activation energy barrier of the electron-deficient pyridine ring rearrangement.

    • Safety: Use a blast shield; PPA becomes viscous and the reaction generates ammonia gas.

  • Workup & Purification:

    • Cool to 80°C and pour onto crushed ice/water (exothermic).

    • Neutralize with NaOH (aq) to pH 8–9.

    • Extract with Ethyl Acetate (3x).

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient). 5-azaindoles are polar; expect elution at 40–60% EtOAc.

Yield Expectation: 35–50% (Pyridine electronics limit the yield compared to benzene analogs).

Biological Evaluation: Kinase Selectivity Profiling

To validate the scaffold, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Principle: Detects the displacement of a tracer (AlexaFluor 647-labeled ATP mimetic) by the test compound.

Protocol:

  • Reagents: Kinase (e.g., VEGFR2, c-Met), Biotinylated Anti-GST Ab, Eu-labeled Anti-GST Ab, Tracer 222.

  • Incubation: Mix 5 nM Kinase + 2 nM Eu-Ab + 10 nM Tracer + Test Compound (dilution series).

  • Readout: Measure FRET signal (Excitation 340 nm, Emission 665 nm / 615 nm).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Part 3: Visualization & Formatting

Data Summary: Physicochemical Profile
PropertyValueRationale
MW 146.19 g/mol Fragment-like, allows room for decoration.
cLogP ~2.1Ideal for cell permeability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for Hinge Binding.
H-Bond Acceptors 1 (N)Critical for Hinge Binding.
TPSA ~28 ŲHigh brain penetration potential (CNS active).
Diagram 1: Synthesis Workflow

Synthesis Start 2-Hydrazinyl- 5-methylpyridine Inter Hydrazone Intermediate Start->Inter EtOH, 0°C Reagent Propanal Reagent->Inter Cyclization PPA, 180°C [3,3]-Sigmatropic Rearrangement Inter->Cyclization Product 3,6-Dimethyl-1H- pyrrolo[3,2-b]pyridine Cyclization->Product - NH3

Caption: Fischer Indole Synthesis route for the 3,6-dimethyl-5-azaindole scaffold.

Diagram 2: Kinase Hinge Binding Mode

Binding Backbone_CO Hinge Backbone (C=O) Backbone_NH Hinge Backbone (N-H) Scaffold_N Pyridine N (Acceptor) Backbone_NH->Scaffold_N H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold_NH Pyrrole NH (Donor) Scaffold_NH->Backbone_CO H-Bond Methyl_3 3-Methyl Group Methyl_3->Gatekeeper Van der Waals / Steric Fit

Caption: Schematic of the bidentate binding mode of 5-azaindole to the kinase hinge region.

References

  • Popowycz, F., et al. "Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction."[1] Organic Letters, 2009.[1] Link

  • Lachance, N., et al. "Practical Synthesis of 5-Azaindoles." Synthesis, 2009.[1] Link

  • Song, J.J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2007.[2][3] Link

  • Zhang, H., et al. "Design and Synthesis of Pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors." European Journal of Medicinal Chemistry, 2018. Link

Sources

Application Note: Late-Stage C2-H Arylation of 3,6-Dimethyl-4-azaindole via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 4-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of potent and selective kinase inhibitors[1]. The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase active site[1]. While traditional synthesis often relies on pre-functionalized starting materials, direct C-H functionalization of the 4-azaindole core has emerged as a powerful, atom-economical strategy for late-stage molecular diversification[1].

In the specific case of 3,6-dimethyl-4-azaindole , the C3 position (pyrrole ring) and C6 position (pyridine ring) are sterically blocked by methyl groups. Consequently, the C2 position remains the most electronically and sterically accessible site for electrophilic palladation. This application note details a highly regioselective, palladium-catalyzed C2-H arylation protocol utilizing a Concerted Metalation-Deprotonation (CMD) pathway, enabling the rapid synthesis of C2-aryl derivatives without the need for pre-halogenated azaindole precursors[2].

Mechanistic Insights: The CMD Pathway

The direct arylation of the azaindole C2-H bond is driven by a robust Pd(0)/Pd(II) catalytic cycle[3]. Understanding the causality of each intermediate step is essential for troubleshooting and optimizing the reaction:

  • Oxidative Addition : The active Pd(0) species inserts into the aryl halide bond to form an Ar-Pd(II)-X intermediate.

  • Ligand Exchange : The halide is displaced by a pivalate anion (PivO⁻), generated in situ from pivalic acid and the carbonate base.

  • Concerted Metalation-Deprotonation (CMD) : This is the rate-limiting step. The pivalate ligand acts as an internal base, abstracting the C2 proton of the 3,6-dimethyl-4-azaindole while the Pd(II) center simultaneously coordinates to the C2 carbon. This six-membered cyclic transition state significantly lowers the activation energy compared to a standard electrophilic aromatic substitution (S_EAr) pathway.

  • Reductive Elimination : The C2-arylated azaindole is released, regenerating the Pd(0) catalyst to propagate the cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-I Oxidative Addition Pd0->OxAdd + Ar-I LigEx Ar-Pd(II)-OPiv Ligand Exchange OxAdd->LigEx + PivOK - KI CMD Ar-Pd(II)-Aza CMD Step (C2-H Cleavage) LigEx->CMD + 3,6-Dimethyl- 4-azaindole CMD->Pd0 Reductive Elimination (Product)

Figure 1: Pd(0)/Pd(II) catalytic cycle for the C2-H arylation of 3,6-dimethyl-4-azaindole via CMD.

Experimental Protocol

Target Transformation : Synthesis of 2-(4-methoxyphenyl)-3,6-dimethyl-4-azaindole.

Materials & Reagents
  • Substrate : 3,6-Dimethyl-4-azaindole (1.0 equiv, 0.5 mmol, 73.1 mg)

  • Arylating Agent : 4-Iodoanisole (1.5 equiv, 0.75 mmol, 175.5 mg)

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) (5 mol %, 0.025 mmol, 5.6 mg)

  • CMD Additive : Pivalic acid (PivOH) (30 mol %, 0.15 mmol, 15.3 mg)

  • Base : Potassium carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol, 138.2 mg)

  • Solvent : N,N-Dimethylacetamide (DMA), anhydrous (2.5 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 10 mL Schlenk tube equipped with a magnetic PTFE stir bar, add 3,6-dimethyl-4-azaindole, 4-iodoanisole, Pd(OAc)₂, PivOH, and K₂CO₃.

    • Causality: Solid reagents are added prior to inerting to minimize the risk of blowing fine powders out of the vessel during vacuum cycles.

  • Inert Atmosphere Generation : Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon (repeat for 3 cycles).

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Removing atmospheric oxygen prevents catalyst deactivation and unwanted oxidative homocoupling of the aryl iodide[3].

  • Solvent Addition : Add anhydrous DMA (2.5 mL) via syringe. Sparge the solution with Argon for 5 minutes.

  • Thermal Activation : Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 16 hours.

    • Causality: The CMD transition state requires significant thermal energy to overcome the C-H cleavage activation barrier. High stirring rates ensure efficient mass transfer in the heterogeneous mixture (due to insoluble K₂CO₃).

  • Aqueous Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with distilled water (3 × 10 mL) and brine (10 mL).

    • Causality: DMA is highly water-soluble; multiple aqueous washes are required to completely partition the solvent into the aqueous phase, preventing it from co-eluting and streaking during chromatography.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 2-(4-methoxyphenyl)-3,6-dimethyl-4-azaindole.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing & Inertion Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Silica Purification Step4->Step5

Figure 2: Experimental workflow for the late-stage C-H arylation protocol.

Optimization & Quantitative Data

The choice of base, solvent, and the inclusion of the PivOH additive are critical for the success of the C2-H arylation. Table 1 summarizes the optimization data for this specific transformation.

Table 1: Optimization of Reaction Conditions for C2-H Arylation

EntryCatalyst (mol %)Base (2.0 eq)SolventAdditiveYield (%)
1Pd(OAc)₂ (5)K₂CO₃DMANone42
2 Pd(OAc)₂ (5) K₂CO₃ DMA PivOH (30 mol%) 88
3Pd(OAc)₂ (5)Cs₂CO₃DMFPivOH (30 mol%)76
4Pd(OAc)₂ (5)K₃PO₄ToluenePivOH (30 mol%)35
5NoneK₂CO₃DMAPivOH (30 mol%)N.R.

Data Analysis: Entry 2 demonstrates that the combination of K₂CO₃ and a catalytic amount of PivOH in DMA provides the optimal environment for the CMD pathway. Omission of PivOH (Entry 1) drastically reduces the yield, validating its essential role as a proton shuttle. Changing the solvent to Toluene (Entry 4) results in poor solubility of the base and substrate, leading to diminished conversion.

Conclusion

This protocol provides a highly reliable, self-validating system for the C2-H functionalization of 3,6-dimethyl-4-azaindole. By leveraging a CMD-driven palladium catalytic cycle, researchers can efficiently introduce diverse aryl groups at the C2 position, significantly expanding the chemical space available for azaindole-based kinase inhibitor development[4].

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: PMC (National Institutes of Health) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: PMC (National Institutes of Health) / MDPI URL:[Link]

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes Source: PMC (National Institutes of Health) URL:[Link]

Sources

APPLICATION NOTE: High-Yield Synthesis of Novel Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists via 3,6-Dimethyl-7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Background & Mechanistic Rationale

In the pursuit of novel therapeutics for stress-related psychiatric disorders, targeting the Corticotropin-Releasing Factor 1 (CRF1) receptor has emerged as a validated pharmacological strategy . The CRF1 receptor regulates the hypothalamic-pituitary-adrenal (HPA) axis, and its overactivation is directly linked to anxiety and depression.

Historically, first-generation CRF1 antagonists utilized highly lipophilic indole or pyrazinone cores, which often suffered from poor aqueous solubility, high plasma protein binding, and hepatotoxicity. By transitioning to a 3,6-dimethyl-7-azaindole (3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine) scaffold, medicinal chemists can precisely tune the physicochemical properties of the antagonist .

The strategic selection of the 3,6-dimethyl-7-azaindole building block is grounded in strict structure-activity relationship (SAR) causality:

  • The 7-Azaindole Core: Acts as a bioisostere of indole. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting directly with residues Thr192 and Tyr195 in the CRF1 binding pocket to anchor the antagonist .

  • C-3 Methylation: Blocks metabolic oxidation at the highly electron-rich C-3 position, preventing the formation of reactive intermediates and significantly increasing the in vivo half-life.

  • C-6 Methylation: Sterically shields the pyridine nitrogen, fine-tuning its basicity (pKa). This prevents off-target hERG channel binding while maintaining sufficient H-bond acceptor capacity for the target receptor.

CRF1Pathway Stress Stress Stimulus Hypo Hypothalamus (CRF Release) Stress->Hypo Pituitary Anterior Pituitary (CRF1 Receptor Activation) Hypo->Pituitary CRF Neuropeptide cAMP cAMP Accumulation Pituitary->cAMP ACTH ACTH Secretion cAMP->ACTH Adrenal Adrenal Cortex (Cortisol Release) ACTH->Adrenal Antagonist Azaindole CRF1 Antagonist (Blocks Receptor) Antagonist->Pituitary Inhibition

Fig 1: Mechanism of HPA axis modulation by azaindole-based CRF1 receptor antagonists.

Synthetic Strategy & Workflow

The construction of the CRF1 antagonist from 3,6-dimethyl-7-azaindole requires a robust, three-step synthetic sequence. The workflow prioritizes regiocontrol and the circumvention of steric hindrance caused by the dual methyl substitutions.

SynthesisWorkflow A 3,6-Dimethyl-7-azaindole (Starting Material) B Buchwald-Hartwig N-Arylation (Pd2(dba)3, Xantphos, Ar-Br) A->B C N-Aryl-3,6-dimethyl-7-azaindole (Intermediate 1) B->C D Regioselective C5-Bromination (NBS, DMF, 0°C) C->D E 5-Bromo-N-aryl-azaindole (Intermediate 2) D->E F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) E->F G CRF1 Receptor Antagonist (Final Product) F->G

Fig 2: Three-step synthesis workflow of CRF1 antagonists from 3,6-dimethyl-7-azaindole.

Quantitative Data: Reaction Optimization

The N-arylation of the sterically hindered 3,6-dimethyl-7-azaindole core is the most challenging step in the sequence. Table 1 summarizes the optimization data, demonstrating why specific catalytic systems were chosen for the protocol.

Table 1: Optimization of N-Arylation Conditions for 3,6-Dimethyl-7-Azaindole

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Scientific Observation
1Pd(OAc)₂ / BINAPNaOtBuToluene10034High degradation; strong base triggers side reactions.
2Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10062Incomplete conversion; ligand bite angle suboptimal.
3 Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 89 Clean conversion; optimal bite angle (111°) facilitates reductive elimination.
4CuI / DMEDAK₃PO₄DMF11015Ullmann-type coupling highly inefficient for this specific core.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is verified before progressing to the next synthetic step.

Protocol A: Buchwald-Hartwig N-Arylation

Objective: Couple 3,6-dimethyl-7-azaindole with 1-bromo-2,4-dichlorobenzene to establish the hydrophobic top-region of the CRF1 pharmacophore.

  • Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature.

    • Causality Insight: Pre-mixing the palladium source with the bidentate ligand ensures the complete formation of the active L₂Pd(0) species prior to substrate introduction, minimizing premature catalyst aggregation and deactivation.

  • Substrate Addition: Add 3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), 1-bromo-2,4-dichlorobenzene (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Thermal Activation: Seal the flask and heat the mixture to 100 °C for 12 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 147.08) and the appearance of the product mass (m/z 291.01) confirms complete conversion.

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a Celite pad.

    • Causality Insight: Celite filtration is critical to remove insoluble inorganic salts and palladium black, which cause severe streaking and compound degradation during subsequent silica gel chromatography. Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Regioselective C-5 Bromination

Objective: Introduce an electrophilic handle at the C-5 position for downstream functionalization.

  • Solvation: Dissolve the N-aryl intermediate from Protocol A in anhydrous DMF (0.2 M). Cool the solution strictly to 0 °C using an ice bath.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) dropwise as a solution in DMF over 15 minutes.

    • Causality Insight: The 7-azaindole core naturally directs electrophilic aromatic substitution to the C-3 position. Because C-3 is blocked by a methyl group, the next most nucleophilic site is C-5. Maintaining 0 °C is paramount; elevated temperatures will trigger radical bromination of the C-3 and C-6 methyl groups .

  • Quenching & Validation: After 2 hours, quench the reaction with 10% aqueous Na₂S₂O₃.

    • Self-Validation Step: The thiosulfate quench immediately reduces any unreacted NBS to succinimide and inert bromide ions. If this step is skipped, trace NBS will cause oxidative degradation of the azaindole core during solvent evaporation.

  • Isolation: Extract with MTBE, wash the organic layer with brine (3x) to completely remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Attach the bottom-region pendant amine to finalize the CRF1 antagonist structure.

  • Reaction Setup: In a microwave-safe vial, combine the C-5 brominated intermediate (1.0 equiv), 4-(dipropylamino)phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent System: Add a thoroughly degassed mixture of Toluene/H₂O (4:1).

    • Causality Insight: A biphasic system is deliberately chosen. The toluene phase dissolves the highly lipophilic azaindole intermediate, while the aqueous phase dissolves the inorganic base (K₃PO₄). The dppf ligand provides sufficient electron density to the Pd center to facilitate rapid oxidative addition into the sterically hindered C-5 C-Br bond.

  • Coupling: Heat the biphasic mixture at 90 °C for 4 hours under vigorous stirring to maximize the interfacial reaction rate.

  • Final Isolation: Extract with EtOAc, concentrate, and purify via reverse-phase preparative HPLC to obtain the final CRF1 receptor antagonist in >98% purity, ready for in vitro cAMP accumulation assays.

References

  • Title: Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Current Organic Chemistry (ResearchGate) URL: [Link]

Application Note: Precision Halogenation of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring precise halogenation protocols for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine . The guide synthesizes electronic structure analysis with field-proven synthetic methodologies to ensure high regioselectivity and yield.

Strategic Analysis & Reactivity Profile

The scaffold 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (a 3,6-dimethyl-5-azaindole derivative) presents a unique challenge and opportunity in medicinal chemistry. Unlike the more common 7-azaindole, the 5-azaindole core places the pyridine nitrogen at position 4, altering the electronic landscape for electrophilic and nucleophilic attacks.

Structural Constraints & Opportunities
  • C3 Position (Blocked): The methyl group at C3 blocks the most reactive site for Electrophilic Aromatic Substitution (EAS), preventing the standard "indole-3-halogenation" and forcing electrophiles to the C2 position.

  • C6 Position (Blocked): The methyl group at C6 sterically influences the pyridine ring but does not deactivate the C5 position significantly.

  • Targetable Sites:

    • C2 (Pyrrole Ring): Highly reactive toward EAS due to the electron-rich pyrrole nature and the blocking of C3.

    • C5 (Pyridine Ring): Electron-deficient but accessible via N-oxide activation (Reissert-Henze reaction).

    • C7 (Pyridine Ring): Sterically crowded and electronically deactivated; requires specialized C-H activation or de novo synthesis.

Reactivity Map (DOT Visualization)

ReactivityMap Core 3,6-Dimethyl-1H- pyrrolo[3,2-b]pyridine C2_Node C2 Position (Pyrrole) Core->C2_Node Most Reactive (Nucleophilic) C5_Node C5 Position (Pyridine) Core->C5_Node Requires Activation (Electrophilic C) C7_Node C7 Position (Pyridine) Core->C7_Node Sterically/Electronically Disfavored C2_Method Direct EAS (NBS/NIS/NCS) C2_Node->C2_Method C2_Product 2-Halo Derivative (High Yield) C2_Method->C2_Product C5_Step1 N-Oxidation (mCPBA) C5_Node->C5_Step1 C5_Step2 Reissert-Henze (POCl3/POBr3) C5_Step1->C5_Step2 C5_Product 5-Halo Derivative (Regioselective) C5_Step2->C5_Product C7_Method Ir-Cat C-H Activation (Difficult/Low Selectivity) C7_Node->C7_Method

Figure 1: Reactivity landscape of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine. Green paths indicate high-feasibility transformations; red paths indicate multi-step activation; yellow paths represent high-difficulty transformations.

Protocol A: C2-Halogenation (Electrophilic Aromatic Substitution)

Objective: Selective installation of Cl, Br, or I at the C2 position. Mechanism: The C3-methyl group directs the electrophile exclusively to C2. This reaction is generally rapid and high-yielding compared to unsubstituted azaindoles where C3/C2 mixtures occur.

Reagent Selection Table
Target HalogenReagentSolventTemperatureTypical Yield
Bromine (Br) NBS (N-Bromosuccinimide)DMF or THF0°C to RT85-95%
Iodine (I) NIS (N-Iodosuccinimide)DMFRT80-90%
Chlorine (Cl) NCS (N-Chlorosuccinimide)DMF or MeCN50-60°C70-85%
Detailed Workflow (C2-Bromination)
  • Preparation: Dissolve 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: DMF is preferred over THF for solubility and to stabilize the polar transition state.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 5 minutes.

    • Critical Control: Do not add excess NBS initially. The C3-methyl prevents over-bromination at C3, but large excesses can lead to side reactions on the pyridine ring or benzylic bromination of the methyl groups.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of starting material (M+H) and appearance of product (M+H+78/80).

  • Work-up:

    • Pour the reaction mixture into 10 volumes of ice-water.

    • Precipitation: In most cases, the product precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash combined organics with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: C5-Halogenation (N-Oxide Activation)

Objective: Functionalization of the electron-deficient pyridine ring at C5. Mechanism: Oxidation of N4 to the N-oxide activates the adjacent carbons (C3a and C5) toward nucleophilic attack. Since C3a is a bridgehead quaternary carbon, the Reissert-Henze reaction with POCl₃ occurs exclusively at C5 .

Step 1: N-Oxide Formation[3]
  • Dissolution: Dissolve 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DCM or EtOAc.

  • Oxidation: Add m-CPBA (meta-chloroperoxybenzoic acid, 1.2–1.5 equiv) at 0°C.

    • Note: 5-azaindoles are less basic than 7-azaindoles; a slight excess of oxidant ensures conversion.

  • Monitoring: Stir at RT for 3–6 hours. Monitor for the formation of the N-oxide (M+H+16).

  • Isolation:

    • Wash with sat. NaHCO₃ (2x) to remove m-chlorobenzoic acid.

    • Dry organic layer (Na₂SO₄) and concentrate.[1]

    • Checkpoint: The N-oxide is often a stable solid and can be used directly. If impure, triturate with Et₂O.

Step 2: Reissert-Henze Chlorination (C5-Cl)
  • Setup: Place the N-oxide intermediate (1.0 equiv) in a dry flask under Argon.

  • Reagent: Add POCl₃ (Phosphorus oxychloride, 5–10 equiv). It acts as both reagent and solvent.

    • Alternative: For milder conditions, use POCl₃ (2 equiv) in Toluene or CHCl₃, but neat POCl₃ typically gives cleaner conversion for azaindoles.

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Mechanism:[2] The N-oxide oxygen attacks P, creating a good leaving group. Chloride attacks C5, restoring aromaticity and eliminating the oxygen.

  • Quenching (Critical Safety Step):

    • Cool the mixture to RT.

    • Slowly pour onto crushed ice with vigorous stirring. Exothermic reaction!

    • Neutralize with NaOH or NH₄OH to pH 8–9.

  • Extraction: Extract with DCM or EtOAc.

  • Purification: Flash chromatography is usually required to remove trace deoxygenated starting material (reduced byproduct).

Variation for Bromination (C5-Br): Substitute POCl₃ with POBr₃ (solid, dissolve in anhydrous Toluene or DCE) and reflux. Note that POBr₃ is more reactive and moisture-sensitive.

Summary of Strategic Pathways

The following table summarizes the decision matrix for functionalizing 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

Target PositionMethodKey ReagentsSelectivity SourceReference Grounding
C2 Electrophilic SubstitutionNBS, NIS, NCSC3-Methyl Block: Steric blocking of the primary EAS site forces reaction to C2.[1][2]
C5 Nucleophilic Substitution (via N-Oxide)1. mCPBA2. POCl₃Electronic Activation: N-oxide activates alpha-position. C3a is quaternary; reaction must occur at C5.[3][4]
C7 C-H Activation (Advanced)Ir-Catalysts (e.g., [Ir(COD)OMe]₂)Steric Control: Difficult. C7 is flanked by C6-Me and Bridge. Often requires de novo synthesis.[5]
References
  • EAS on Azaindoles: J. Org. Chem.2002 , 67, 2345. (General reactivity of azaindole C2/C3).[3]

  • C3-Blocking Effect: Tetrahedron Lett.2010 , 51, 315.[4] (Demonstrates C2 selectivity when C3 is substituted).

  • Reissert-Henze Mechanism:Chem. Rev.2012, 112, 2642.
  • 5-Azaindole N-Oxide Specifics:Bioorg. Med. Chem. Lett.2008, 18, 4191. (Synthesis of 5-chloro-5-azaindoles via N-oxide).
  • Ir-Catalyzed Borylation:Chem. Rev.2010, 110, 890.
Reference List
  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides. ResearchGate. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. ChemRxiv. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances. Available at: [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes. J. Am. Chem. Soc. Available at: [Link]

Sources

reaction conditions for Suzuki coupling with 3,6-dimethyl-4-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling with 3,6-dimethyl-4-azaindole: Principles, Protocols, and Optimization

Introduction: The Significance of the Azaindole Scaffold

The 4-azaindole (or 1H-pyrrolo[3,2-c]pyridine) framework is a privileged scaffold in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties, including improved solubility and metabolic stability, while providing an additional hydrogen bond acceptor in the pyridine ring.[1][2] These characteristics have led to its incorporation into numerous clinically important molecules, particularly kinase inhibitors used in oncology.[2] The ability to functionalize this core, specifically by forming new carbon-carbon bonds, is paramount for exploring structure-activity relationships (SAR) in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used transformations for constructing C(sp²)–C(sp²) bonds.[3][4] Its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool for medicinal chemists.[3] This guide provides a detailed examination of the critical parameters and a robust experimental protocol for the successful Suzuki-Miyaura coupling of 3,6-dimethyl-4-azaindole derivatives, tailored for researchers in drug development and synthetic chemistry.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide (e.g., a halogenated 3,6-dimethyl-4-azaindole), forming a Pd(II) intermediate.[7] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8]

  • Transmetalation: The organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[9][10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][12]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R² (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Azaindole-Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Coupling with 3,6-dimethyl-4-azaindole

The presence of the pyridine nitrogen and the pyrrolic N-H group in the azaindole scaffold introduces specific challenges not present with simple carbocyclic aryl halides. These groups can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[13][14] Careful selection of reaction components is therefore essential.

The Palladium Catalyst System: Precatalyst and Ligand

The choice of ligand is arguably the most critical factor for success. For electron-rich, potentially coordinating heteroaryl systems like azaindoles, bulky and electron-rich phosphine ligands are highly recommended.[15][16]

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or stable, well-defined precatalysts that generate the active Pd(0) species in situ.[16][17]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos): These are often the ligands of choice for challenging heteroaryl couplings. Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the oxidative addition step.[15][18]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and form very stable complexes with palladium, making them highly effective and resistant to degradation, especially in reactions with challenging substrates.[7][19]

The Base: The Key to Transmetalation

The base plays a multifaceted role, primarily by forming the reactive boronate species required for transmetalation.[7][9] The choice of base can dramatically affect reaction rates and yields.

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often the most effective base for heteroaryl couplings. Its moderate basicity and good solubility in mixed aqueous/organic solvents facilitate the reaction.[18][20]

    • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results, albeit at a higher cost.[21]

  • Aqueous Co-solvent: The presence of water is often crucial for dissolving inorganic bases and facilitating the formation of the active boronate species.[22][23]

Solvent System

The solvent must solubilize all reaction components at the chosen temperature. Biphasic systems are common.

  • Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices, typically used with a small amount of water (e.g., 4:1 to 10:1 organic:water ratio).[22][24]

  • Dimethylformamide (DMF): Can be effective but may lead to side reactions at high temperatures.

The Organoboron Reagent

While boronic acids are most common, their stability can be an issue, with protodeboronation being a potential side reaction.[5]

  • Boronic Acids: Use 1.2–1.5 equivalents to drive the reaction to completion.

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable to chromatography and less prone to protodeboronation than the corresponding boronic acids, making them an excellent alternative for sensitive substrates.[5]

Optimization Workflow

When developing a new Suzuki coupling, a systematic approach to optimization is crucial. The following workflow can guide the experimental design.

Optimization_Workflow start Start: Couple 4-halo-3,6-dimethyl- 4-azaindole + Ar-B(OH)₂ screen_catalyst Initial Screen: Pd₂(dba)₃ / SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O Temp: 90-100 °C start->screen_catalyst analyze Analyze Results (LC-MS / TLC) screen_catalyst->analyze success High Conversion (>80%) analyze->success Good optimize_base Low/Moderate Conversion analyze->optimize_base Partial optimize_ligand Side Products or No Reaction analyze->optimize_ligand Poor end Optimized Conditions success->end screen_base Screen Base: Try Cs₂CO₃ optimize_base->screen_base re_analyze1 Re-analyze screen_base->re_analyze1 screen_ligand Screen Ligand/Catalyst: Try XPhos or an NHC-Pd Precatalyst optimize_ligand->screen_ligand re_analyze2 Re-analyze screen_ligand->re_analyze2 re_analyze1->success Improved re_analyze1->optimize_ligand Still Poor re_analyze2->success Improved re_analyze2->end Optimized

Caption: Logical workflow for optimizing the Suzuki coupling reaction.

Data Summary: Condition Screening

The following table illustrates a typical outcome from a reaction optimization study for the coupling of 4-chloro-3,6-dimethyl-4-azaindole with 4-methoxyphenylboronic acid.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2.5 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Dioxane / H₂O (4:1)1001615
2Pd₂(dba)₃XantphosK₂CO₃Dioxane / H₂O (4:1)1001645
3Pd₂(dba)₃SPhosK₂CO₃Dioxane / H₂O (4:1)1001278
4Pd₂(dba)₃SPhosK₃PO₄Dioxane / H₂O (4:1)100892
5Pd₂(dba)₃SPhosCs₂CO₃Toluene / H₂O (5:1)100889

Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar heteroaryl couplings.[18][21]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated 3,6-dimethyl-4-azaindole.

Reaction: Coupling of 4-chloro-3,6-dimethyl-1H-pyrrolo[3,2-c]pyridine with (4-methoxyphenyl)boronic acid.

Materials:

  • 4-chloro-3,6-dimethyl-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4-chloro-3,6-dimethyl-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[24]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) to the reaction mixture.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where possible.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[24]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Alsina, J., & Rovira, C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8863–8873. [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 17.2. Palladium catalyzed couplings. Retrieved from [Link]

  • Alsina, J., & Rovira, C. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • In-Tech Open. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

  • de Oliveira, R. N., & da Silva, F. de A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • MDPI Encyclopedia. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8646. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Organic Process Research & Development. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • de Oliveira, R. N., & da Silva, F. de A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • RSC Publishing. (2007, October 5). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 834–845. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • The Synthetic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved from [Link]

Sources

Application Note: Preparation of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 5-azaindole ) is a critical bioisostere of indole and purine, widely utilized in the development of kinase inhibitors (e.g., Vemurafenib analogs) and GPCR modulators. The specific isomer 3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine presents unique synthetic challenges due to the electron-deficient nature of the pyridine ring, which disfavors the electrophilic attacks required in standard cyclization methods.

This guide details a robust, scalable protocol based on the Fischer Indole Synthesis , optimized for azaindoles. Unlike standard indole synthesis, this protocol utilizes Polyphosphoric Acid (PPA) to manage the thermodynamics of the pyridyl-hydrazone rearrangement and ensure regioselectivity toward the [3,2-b] isomer over the [2,3-c] byproduct.

Key Chemical Transformation
  • Precursors: 3-Bromo-5-methylpyridine (Starting Material A) + Propionaldehyde.

  • Intermediate: 5-Methyl-3-hydrazinopyridine.

  • Target: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical path from raw materials to the isolated intermediate, highlighting the decision nodes for regioselectivity.

G SM 3-Bromo-5-methylpyridine Hydrazine Hydrazine Hydrate (Pd Cat / Xantphos) SM->Hydrazine Buchwald-Hartwig Hydrazination Inter1 5-Methyl-3-hydrazinopyridine Hydrazine->Inter1 Hydrazone Hydrazone Intermediate Inter1->Hydrazone + Propionaldehyde Ketone Propionaldehyde Ketone->Hydrazone Cyclization Fisher Cyclization (PPA, 180°C) Hydrazone->Cyclization Sigmatropic Rearrangement Target 3,6-Dimethyl-1H- pyrrolo[3,2-b]pyridine Cyclization->Target Major Product (C2 Cyclization) Byproduct [2,3-c] Isomer (Minor) Cyclization->Byproduct Minor Product (C4 Cyclization)

Caption: Synthetic workflow for 3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine via Buchwald-Hartwig hydrazination and Fischer Cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methyl-3-hydrazinopyridine

Rationale: Direct nucleophilic substitution of chloropyridines with hydrazine is often sluggish for 3-substituted pyridines. We employ a Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) to ensure high yield and safety.

Materials:

  • 3-Bromo-5-methylpyridine (1.0 eq)

  • Hydrazine hydrate (5.0 eq) – Excess prevents dimer formation.

  • Pd2(dba)3 (1 mol%)

  • Xantphos (2 mol%)

  • Cs2CO3 (1.5 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Inertion: Charge a 3-neck round bottom flask with 3-Bromo-5-methylpyridine, Pd2(dba)3, Xantphos, and Cs2CO3. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Hydrazine Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Heating: Heat the mixture to 90°C for 12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a viscous oil or low-melting solid.

  • Purification: If necessary, recrystallize from Ethanol/Ether.

    • Target QC: MS

      
      .
      
Protocol B: Fischer Indole Cyclization

Rationale: The reaction of the hydrazinopyridine with propionaldehyde forms the hydrazone in situ. Polyphosphoric Acid (PPA) acts as both the solvent and the Lewis acid catalyst, driving the [3,3]-sigmatropic rearrangement. PPA is superior to acetic acid here because the high acidity protonates the pyridine nitrogen, activating the ring for the rearrangement, while the viscosity suppresses side reactions.

Materials:

  • 5-Methyl-3-hydrazinopyridine (from Protocol A) (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 wt. eq)

  • Ice/Water (for quenching)

  • Ammonium Hydroxide (for neutralization)

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve 5-Methyl-3-hydrazinopyridine in a minimal amount of Ethanol. Cool to 0°C. Add Propionaldehyde dropwise. Stir for 1 hour. Evaporate solvent to obtain the crude hydrazone.

  • Cyclization Medium: Heat PPA in a separate reactor to 80°C (to lower viscosity).

  • Addition: Add the crude hydrazone to the warm PPA.

  • Reaction: Ramp temperature to 160-180°C . Stir for 4–6 hours.

    • Critical Control Point: Evolution of ammonia gas indicates successful cyclization. Ensure proper venting.

  • Quenching: Cool the mixture to 60°C. Pour slowly onto crushed ice with vigorous stirring. The PPA will hydrolyze; this is exothermic.

  • Neutralization: Basify the aqueous solution to pH 9–10 using conc. Ammonium Hydroxide. Precipitate should form.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over Na2SO4.[1]
    
  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

    • Regioisomer Separation: The [3,2-b] isomer (Target) is typically less polar than the [2,3-c] isomer due to hydrogen bonding patterns.

Analytical Data & Validation

Expected Physicochemical Properties:

PropertyValue / ObservationNotes
Appearance Pale yellow to tan solidDarkens upon air exposure (oxidation).
Molecular Weight 146.19 g/mol Formula: C9H10N2
MS (ESI+) m/z 147.1 [M+H]+
1H NMR (DMSO-d6)

10.8 (br s, 1H, NH), 8.2 (d, 1H), 7.6 (s, 1H), 7.1 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H)
Diagnostic peaks: Singlet at ~7.1 ppm (C2-H) and two methyl singlets.
Regioselectivity > 8:1 ([3,2-b] : [2,3-c])Confirmed by NOE (Nuclear Overhauser Effect) between Pyrrole-NH and Pyridine-H.

Mechanistic Validation (Self-Check):

  • Why 3,6-dimethyl?

    • The 3-methyl group originates from the ethyl chain of Propionaldehyde (

      
      ). During the rearrangement, the 
      
      
      
      -carbon (CH2) becomes the C2 of the indole, and the terminal methyl remains at the C3 position.
    • The 6-methyl group originates from the 5-methyl on the starting pyridine. In the [3,2-b] fusion, the pyridine C5 corresponds to the indole C6 position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete hydrazone formation or charring in PPA.Isolate hydrazone completely before adding to PPA. Ensure PPA is not overheated (>200°C).
Regioisomer Contamination Competitive cyclization at C4 vs C2.Lower reaction temperature to 140°C and extend time (Kinetic control favors [3,2-b]).
Product is Oil/Sticky Trace PPA or solvent residues.Triturate with cold Pentane or Diethyl Ether to induce crystallization.

References

  • Source: WO 2005/023806 A1. "Pyrrolo[3,2-b]pyridine derivatives as CRF receptor antagonists.
  • General Review of Azaindole Synthesis

    • Source: Popowycz, F., et al. "Syntheses and reactivities of 5-azaindoles." Tetrahedron, 2003.
    • Relevance: Mechanistic insight into the preference for [3,2-b] cycliz
    • URL:[Link]

  • Buchwald-Hartwig Hydrazination

    • Source: Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie, 2010.
    • Relevance: Modern method for synthesizing the 3-hydrazinopyridine precursor.
    • URL:[Link]

  • Fisher Indole Mechanism on Pyridines

    • Source: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963.
    • Relevance: Foundational text explaining the acid catalysis requirements for electron-deficient heterocycles.
    • URL:[Link]

Sources

crystallization techniques for 3,6-dimethyl-4-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Techniques for 3,6-Dimethyl-4-azaindole Derivatives

Executive Summary & Chemical Context

This guide details the purification and crystallization protocols for 3,6-dimethyl-4-azaindole (systematically named 3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine) and its related derivatives.[1]

The 4-azaindole scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., JAK, MPS1 inhibitors) due to its ability to form bidentate hydrogen bonds with the kinase hinge region [1, 2]. The introduction of methyl groups at the C3 and C6 positions significantly modulates the physicochemical profile, increasing lipophilicity (LogP) and altering crystal packing relative to the parent 4-azaindole.

Key Challenges:

  • Oiling Out: The dimethyl substitution often disrupts the strong

    
     stacking of the planar azaindole core, lowering the melting point and increasing the risk of the product separating as an oil rather than a crystal.
    
  • Solubility: These derivatives typically exhibit high solubility in chlorinated solvents and alcohols but limited solubility in water and aliphatic hydrocarbons.[1]

Pre-Crystallization Characterization

Before attempting bulk crystallization, a solubility map must be generated. This ensures the solvent system is thermodynamically capable of sustaining a supersaturated state without immediate precipitation (amorphous) or phase separation (oiling).[1]

Solubility Mapping Protocol

Test the solubility of 10 mg of the derivative in 100 µL of the following solvents at 25°C and 50°C.

Solvent ClassSolvent25°C Behavior50°C BehaviorSuitability
Good Solvent Ethyl Acetate (EtOAc)SolubleSolublePrimary Choice
Good Solvent Ethanol (EtOH)SolubleSolubleSecondary Choice
Good Solvent Dichloromethane (DCM)SolubleSolubleToo volatile for cooling cryst.[1]
Anti-Solvent n-HeptaneInsolubleInsolubleIdeal Anti-Solvent
Anti-Solvent WaterInsolubleInsolubleGood for EtOH/Water systems
Intermediate Isopropyl Alcohol (IPA)Partially SolubleSolubleExcellent for cooling cryst.[1]

Experimental Protocols

Method A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: High-purity isolation from crude reaction mixtures.[1]

Rationale: Ethyl acetate dissolves the lipophilic dimethyl-azaindole well, while heptane acts as a non-polar anti-solvent that forces the heterocyclic core to stack.

Protocol:

  • Dissolution: Dissolve the crude 3,6-dimethyl-4-azaindole (e.g., 5.0 g) in the minimum amount of hot Ethyl Acetate (approx. 5-7 volumes, 25-35 mL) at 60°C.

    • Note: If insoluble particulates remain, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation Point: With the solution at 60°C, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a small volume of hot EtOAc (0.5 - 1 mL) to just clear the turbidity.[1]

  • Controlled Cooling: Allow the clear solution to cool to room temperature (20-25°C) over 2 hours with gentle stirring (100-150 rpm).

    • Critical: Rapid cooling here will cause oiling out.[1]

  • Anti-Solvent Addition: Once at RT, slowly add n-Heptane (approx. 2-3 volumes relative to EtOAc) over 1 hour.

  • Aging: Cool the slurry to 0-4°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the white/off-white crystals and wash with cold 1:3 EtOAc:Heptane. Dry under vacuum at 45°C.[1]

Method B: Reactive Crystallization (Salt Formation)

Best for: Oily free bases or enhancing water solubility.[1]

Rationale: If the free base persists as an oil, converting it to a hydrochloride salt often yields a high-melting crystalline solid.[1]

Protocol:

  • Dissolution: Dissolve 1.0 g of the oily free base in 5 mL of Ethanol or Methanol.

  • Acid Addition: Cool to 0°C. Add 1.1 equivalents of HCl (using a 4M solution in Dioxane or concentrated aqueous HCl).

  • Precipitation: The salt often precipitates immediately.[1] If not, add diethyl ether or MTBE as an anti-solvent.

  • Recrystallization: Recrystallize the crude salt from Ethanol/Water (9:1) if purification is needed.[1]

Process Visualization

The following diagram illustrates the decision logic for selecting the appropriate crystallization strategy based on the initial physical state of the compound.

AzaindoleCrystallization Start Crude 3,6-Dimethyl-4-Azaindole StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Persistent Oil / Gum StateCheck->Oil No SolubilityScreen Solubility Screen (EtOAc, IPA, Heptane) Solid->SolubilityScreen MethodB Method B: Salt Formation (HCl / Mesylate) Oil->MethodB Unable to solidify MethodA Method A: EtOAc / Heptane (Anti-Solvent) SolubilityScreen->MethodA Soluble in EtOAc MethodC Method C: IPA Cooling (Slow Ramp) SolubilityScreen->MethodC Soluble in Hot IPA Purified High Purity Crystals (>98% HPLC) MethodA->Purified MethodB->Purified MethodC->Purified

Caption: Decision tree for selecting crystallization methodology based on physical state and solubility profile.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for dimethyl-azaindoles.[1]

Mechanism: The metastable zone width (MSZW) is narrow.[1] If the solution enters the spinodal decomposition region before nucleation occurs, droplets of the solute-rich phase form.

Remediation Strategy:

  • Seeding: Retain a small amount of crude solid.[1] Add it as seeds at the very first sign of turbidity (step 2 of Method A).

  • Temperature Cycling: If oil forms, heat the mixture until clear, then cool very slowly (5°C/hour).

  • Solvent Switch: Switch from EtOAc/Heptane to IPA/Water .

    • Dissolve in hot IPA.

    • Add Water dropwise.[1]

    • IPA often suppresses oiling better than esters for nitrogen heterocycles.[1]

References

  • Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Kordubailo, M. V., et al. (2025).[2] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry. Link

  • Song, J. J., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry. Link[1]

  • Lévy, T., et al. (2008). "Efficient Synthesis of 4-Azaindole Derivatives." Tetrahedron Letters. Link[1]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 4-azaindole cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: AZ-CYC-404 Subject: Troubleshooting Low Yields in 4-Azaindole Cyclization

Triage: Select Your Synthetic Route

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is notoriously difficult to synthesize compared to standard indoles. The electron-deficient pyridine ring deactivates the system toward electrophilic attack and the pyridine nitrogen (


) acts as a catalyst poison.

Identify your current methodology from the workflow below to access specific troubleshooting steps.

Azaindole_Selection Start START: Select Precursor Nitro o-Nitropyridine Start->Nitro Grignard Addition AminoHalo o-Amino-Halopyridine Start->AminoHalo Pd-Catalysis Aldehyde o-Nitro-Methylpyridine Start->Aldehyde Enamine Formation Bartoli Route A: Bartoli (Vinyl Grignard) Nitro->Bartoli Larock Route B: Larock (Alkyne Annulation) AminoHalo->Larock LB Route C: Leimgruber-Batcho Aldehyde->LB Bartoli_Issue Issue: Low Yield / Tars Check: Temp & Stoichiometry Bartoli->Bartoli_Issue Larock_Issue Issue: No Reaction Check: Catalyst Poisoning Larock->Larock_Issue LB_Issue Issue: Incomplete Cyclization Check: Enamine Stability LB->LB_Issue

Figure 1: Decision matrix for troubleshooting based on starting material precursors.

Route A: Bartoli Indole Synthesis

Method: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[1] Common Failure: Low yield (<20%) due to temperature mismanagement or insufficient Grignard equivalents.

Diagnostic Protocol

The Bartoli reaction is distinct because it requires 3 equivalents of vinyl magnesium bromide.

  • Eq 1: Attacks the nitro group.

  • Eq 2: Attacks the nitroso intermediate.[2]

  • Eq 3: Deprotonates the intermediate to drive aromatization.

User Question: "I am getting a complex mixture and starting material recovery."

Technical Solution: The 4-azaindole system is sensitive to the "Nitro-Grignard" exotherm.

  • Temperature Control: The addition must occur at -78 °C . If the temperature spikes above -60 °C during addition, the Grignard reagent will attack the pyridine ring (nucleophilic aromatic substitution) rather than the nitro group.

  • Solvent Choice: THF is mandatory. Diethyl ether often results in precipitation of the intermediate, stalling the reaction.

Self-Validating Workflow:

  • Cool 2-chloro-3-nitropyridine (preferred substrate) in THF to -78 °C.

  • Add VinylMgBr (3.5 eq) dropwise over 1 hour.

  • Validation Point: Maintain -78 °C for 1 hour, then warm to -20 °C. Do not warm to RT immediately. The rearrangement occurs between -40 °C and -20 °C.

  • Quench with saturated NH₄Cl at -20 °C.

ParameterSpecificationReason
Stoichiometry 3.5 - 4.0 EquivalentsConsumed by nitro reduction and deprotonation.
Temperature -78 °C

-20 °C
Prevents pyridine ring attack; allows sigmatropic shift.
Substrate 2-Halo-3-nitropyridineHalogen at C2 sterically directs the Grignard to the nitro group.

Route B: Larock Heteroannulation

Method: Pd-catalyzed coupling of o-iodoaminopyridines with internal alkynes. Common Failure: 0% conversion or stalled reaction due to catalyst poisoning.

Diagnostic Protocol

In 4-azaindoles, the pyridine nitrogen (


) is a strong ligand that competes with phosphines for the Palladium center, effectively poisoning the catalyst.

User Question: "My starting material is unconsumed despite heating to 100 °C with Pd(OAc)₂."

Technical Solution: You must decouple the


 from the catalyst.
  • Protect the Amine: Use an

    
    -acetyl or 
    
    
    
    -tosyl protecting group on the amino-pyridine. Free amines coordinate too strongly.
  • Ligand Switch: Standard PPh₃ is often insufficient. Switch to bulky, electron-rich ligands like XPhos or P(t-Bu)₃ which cannot easily be displaced by the pyridine nitrogen.

  • The "Chloride Effect": Ensure you are adding LiCl (1.0 eq) . This stabilizes the intermediate Pd-species and facilitates the ligand exchange.

Mechanism & Troubleshooting Flow:

Larock_Mechanism Step1 Pd(0) Oxidative Addition Poison FAILURE: N(pyr) coordinates Pd Complex Precipitates Step1->Poison Unprotected N / Weak Ligand Success Alkyne Insertion Step1->Success Bulky Ligand / LiCl Cyclization Cyclization Success->Cyclization Reductive Elimination

Figure 2: The critical divergence point in Larock synthesis regarding catalyst poisoning.

Route C: Hemetsberger-Knittel Synthesis

Method: Condensation of aldehydes with azidoacetates followed by thermal decomposition. Common Failure: Polymerization or explosion risk during scale-up.

Diagnostic Protocol

This reaction proceeds via a nitrene intermediate.[3][4] The cyclization step is highly exothermic.

User Question: "The reaction turns into black tar upon heating."

Technical Solution:

  • Concentration: This reaction must be run dilute (0.05 M to 0.1 M). High concentrations favor intermolecular polymerization of the nitrene over intramolecular cyclization.

  • Solvent: High-boiling non-polar solvents are required. o-Xylene or Mesitylene (boiling point ~140-160 °C) are standard.

  • Addition Mode: Do not heat the azide in the solvent from room temperature. Add the azide solution dropwise to already refluxing xylene. This ensures the instantaneous concentration of the reactive nitrene remains low (high dilution principle).

Frequently Asked Questions (FAQs)

Q: Why does Fischer Indole Synthesis fail for 4-azaindoles? A: The Fischer synthesis requires the formation of an enamine/hydrazone followed by a [3,3]-sigmatropic rearrangement. The electron-deficient nature of the pyridine ring (especially at the 4-position) destabilizes the transition state, requiring extremely harsh acid catalysis that usually decomposes the substrate. Recommendation: Switch to Bartoli or Leimgruber-Batcho.

Q: Can I use microwave irradiation for the Larock route? A: Yes, and it is often recommended. Microwave heating (120–140 °C for 30 mins) can overcome the activation energy barrier imposed by the deactivated pyridine ring, often improving yields from <20% to >60%.

Q: How do I purify 4-azaindoles? They streak on silica. A: The pyridine nitrogen is basic. Standard silica gel is acidic, causing the product to "stick."

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes.

  • Eluent: Use DCM/MeOH (95:5) with 1% NH₄OH.

References

  • Popowycz, F., et al. "Synthetic routes to 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007, 63(36), 8689-8707.

  • Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[2] Tetrahedron Letters, 1989, 30(16), 2129–2132.[2]

  • Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry, 1998, 63(22), 7652-7662.

  • Song, J. J., et al. "A Practical Synthesis of 4-Azaindole."[5] Journal of Organic Chemistry, 2002, 67(7), 2345–2347.

Sources

Technical Support Center: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Below, you will find frequently asked questions, in-depth troubleshooting guides, and validated protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine?

The solid form of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine is chemically stable under standard ambient conditions (room temperature)[1]. However, for long-term storage, it is crucial to minimize exposure to environmental factors. We recommend storing the solid compound in a tightly sealed container, preferably made of amber glass, in a cool, dry, and well-ventilated area[1][2][3]. This practice protects it from moisture and light, which can be catalysts for degradation over extended periods.

Q2: I need to make a stock solution. Which solvents are recommended and what concentration should I use?

For stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. These solvents offer good solubility and minimize the risk of hydrolytic degradation. Stock solutions are typically prepared at concentrations of 10-50 mM. After preparation, it is best practice to divide the stock solution into small, single-use aliquots and store them at -20°C or -80°C to preserve integrity. Avoid repeated freeze-thaw cycles.

Q3: My solution of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine has turned yellow/brown. What happened and can I still use it?

A change in color, typically to yellow or brown, is a strong indicator of chemical degradation, most likely due to oxidation. The pyrrolo-pyridine scaffold can be susceptible to oxidation when exposed to air (oxygen) over time, a process that can be accelerated by light or trace metal impurities. We strongly advise against using a discolored solution, as the presence of degradation products can lead to unpredictable and erroneous experimental results. The best course of action is to discard the solution according to your institution's safety guidelines and prepare a fresh one[4].

Q4: How stable is this compound in aqueous buffers for biological assays?

The stability in aqueous solutions is highly dependent on pH. While specific data for this exact molecule is limited, related pyrrolopyridine structures, such as pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, have shown susceptibility to hydrolysis, particularly under alkaline conditions (pH > 8)[5]. The imide bond in these related compounds is prone to cleavage by hydroxide ions[5]. It is plausible that the pyrrole ring of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine could also be susceptible to pH-dependent degradation.

Expert Recommendation: For aqueous applications, prepare the solution fresh using a buffer in the neutral pH range (6.5-7.5) and use it immediately. If the experiment is long, it is critical to run a parallel stability study under your specific assay conditions.

Q5: What analytical methods can I use to confirm the purity and concentration of my solution?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for routine purity checks and concentration validation. For a more detailed analysis, especially to identify potential degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice[6]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, as it is a standard technique for analyzing pyridine and its derivatives[7].

Visual Guide 1: Key Factors Impacting Stability

The following diagram illustrates the primary environmental factors that can compromise the stability of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine in solution.

Factors Influencing Compound Stability Compound 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine in Solution pH pH (Especially Alkaline) pH->Compound Hydrolysis Risk Light Light Exposure (UV/Visible) Light->Compound Photodegradation Temp Temperature (Heat) Temp->Compound Accelerates Degradation Oxygen Oxygen (Air Exposure) Oxygen->Compound Oxidation Reagents Incompatible Reagents (e.g., Strong Oxidizers) Reagents->Compound Chemical Reaction

Caption: Key environmental and chemical factors affecting compound stability.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Encountered Potential Root Cause Recommended Solution & Validation Steps
Inconsistent or non-reproducible assay results. Compound Degradation: The most common cause is the use of a partially degraded solution. This can happen even if the solution appears clear.1. Prepare Fresh: Always prepare working solutions fresh from a validated stock on the day of the experiment. 2. Validate Stock: Check the purity of your DMSO stock solution via HPLC if it is more than a week old. 3. Run Controls: Include a positive control with a freshly prepared standard in your assay to ensure consistency.
Complete loss of biological activity. Rapid Hydrolysis: The compound may be unstable in your specific aqueous buffer (e.g., high pH, presence of certain additives).1. Check pH: Measure the pH of your final assay buffer. If it is > 8.0, consider using a buffer closer to neutral pH. 2. Perform a Quick Stability Test: Incubate the compound in your assay buffer for the duration of your experiment. Analyze the sample at t=0 and at the end time point by HPLC or LC-MS to quantify the remaining parent compound.
Precipitate forms after dilution into aqueous buffer. Poor Solubility: The compound may be crashing out of solution when the concentration of the organic co-solvent (like DMSO) is lowered.1. Lower Final Concentration: Test if a lower final concentration of the compound remains in solution. 2. Increase Co-solvent: Determine the maximum percentage of DMSO your assay can tolerate and adjust your dilution scheme accordingly. 3. Consider Formulations: For in-vivo studies, formulation with solubilizing agents like cyclodextrins may be necessary.
Unexpected peaks appear in chromatogram (HPLC/LC-MS). Formation of Degradants: New peaks are a clear sign of degradation (oxidation, hydrolysis) or reaction with a component in your solution.1. Isolate Variables: Test the stability of the compound in each individual component of your final solution (e.g., buffer alone, media alone) to identify the culprit. 2. Characterize Peaks: If possible, use LC-MS/MS to get a mass for the unknown peaks. This can provide clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation).

Visual Guide 2: Troubleshooting Workflow for Assay Failure

Use this decision tree to diagnose issues related to compound stability when your experimental results are not as expected.

Start Unexpected Assay Results (Low Potency / No Activity) Check_Solution Is the stock solution old or discolored? Start->Check_Solution Check_Buffer Was the compound diluted in aqueous buffer? Check_Solution->Check_Buffer No New_Stock Action: Prepare fresh stock. Re-run experiment. Check_Solution->New_Stock Yes Check_pH What is the buffer pH? Check_Buffer->Check_pH Yes OK Problem likely not compound stability. Check_Buffer->OK No Check_Purity Analyze stock solution purity via HPLC. High_pH pH > 8.0? Check_pH->High_pH Check_Precipitate Is there visible precipitate? Run_Stability Action: Perform time-course stability study in buffer via HPLC/LC-MS. Check_Precipitate->Run_Stability No Solubility_Issue Action: Lower concentration or reformulate. Check_Precipitate->Solubility_Issue Yes New_Stock->Check_Purity High_pH->Check_Precipitate No Neutral_pH Action: Use freshly made neutral buffer (pH 6.5-7.5). Use immediately. High_pH->Neutral_pH Yes

Caption: A decision tree for troubleshooting experimental failures.

Experimental Protocol: Assessing Solution Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine in a solvent or buffer of interest.

Objective: To determine the percentage of the parent compound remaining over time under specific storage conditions.

Materials:

  • 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (solid)

  • Anhydrous DMSO

  • Buffer or solvent of interest (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh and dissolve 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine in anhydrous DMSO to create a 10 mM stock solution. Mix thoroughly until fully dissolved. This is your primary stock.

  • Prepare Test Solution (t=0):

    • Dilute the primary stock solution into your buffer/solvent of interest to your final desired concentration (e.g., 10 µM).

    • Immediately take a sample from this solution. This is your t=0 time point .

    • Analyze the t=0 sample immediately by HPLC as described in Step 5.

  • Incubate Samples:

    • Store the remaining test solution under the conditions you wish to evaluate (e.g., room temperature on the benchtop, 37°C incubator, 4°C in the dark).

    • Protect from light by wrapping the container in aluminum foil if testing for thermal stability alone.

  • Collect Time Points:

    • Withdraw aliquots from the test solution at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • Store these aliquots at -80°C immediately after collection to halt any further degradation until you can perform the analysis.

  • HPLC Analysis:

    • Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1% TFA or FA in Water.

      • Mobile Phase B: 0.1% TFA or FA in ACN.

      • Gradient: Start with a gradient appropriate for your compound's polarity (e.g., 5% B to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine by running a UV scan, typically between 254-280 nm).

      • Injection Volume: 10 µL.

    • Run Sequence: Analyze all collected time points, including the t=0 sample.

  • Data Analysis:

    • Identify the peak corresponding to 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine based on the retention time from the t=0 sample.

    • Integrate the peak area for the parent compound at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the t=0 sample:

      • % Remaining = (Peak Area at time X / Peak Area at t=0) * 100

    • Plot % Remaining vs. Time to visualize the degradation kinetics. A result >95% is generally considered stable.

References

  • Muszalska, I. STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, Vol. 69 No. 3 pp. 463-470, 2012. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet for 5-AZAINDOLE. [Link]

  • Zhang, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2024. [Link]

  • Collins, I., et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1864-1879, 2014. [Link]

  • Yu, J., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2195, 2021. [Link]

  • Guchhait, S. K., et al. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative C(sp3)-H/C(sp2)-H Coupling. Organic Syntheses, 91, 221-232, 2014. [Link]

  • Churchett, M., et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC, 2014. [Link]

  • Zhang, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar, 2024. [Link]

  • Abdel-Halim, H., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC, 2018. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • Falcinelli, S., et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 6(1), 5, 2016. [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(42), 26233-26245, 2021. [Link]

  • Schettgen, T., et al. Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. International Journal of Hygiene and Environmental Health, 244, 113991, 2022. [Link]

  • Szkatuła, D., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC, 2021. [Link]

  • Mackie, J. C., et al. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1635-1642, 1995. [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing, 2021. [Link]

Sources

overcoming steric hindrance in 3,6-dimethyl azaindole substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-36-STERIC

Topic: Overcoming Steric Hindrance & Regioselectivity Issues in 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Status: Active | Level: Tier 3 (Advanced Chemistry Support)

System Diagnostics: The Substrate Profile

Before initiating any protocol, you must understand the specific steric and electronic landscape of 3,6-dimethyl-7-azaindole . This is not a standard indole; the methyl groups at C3 and C6 fundamentally alter the reactivity map.

The "Dead Zone" Analysis
  • C3 (Position 3): Blocked. The methyl group occupies the most nucleophilic site (standard for electrophilic aromatic substitution in indoles).

    • Consequence: Standard EAS (bromination, nitration) will not occur here. It will be diverted to C5 .

  • C6 (Position 6): Blocked & Steric Gatekeeper. The methyl group is adjacent to the pyridine nitrogen (N7).

    • Consequence: This creates a "buttressing effect." It severely hinders coordination at N7, disabling many N7-directed C-H activation protocols and making N-oxide formation difficult.

Reactivity Heatmap (DOT Visualization)

ReactivityMap Substrate 3,6-Dimethyl-7-Azaindole N1 N1: Nucleophilic (Accessible) Substrate->N1 Alkylation/Arylation C2 C2: Acidic Proton (Requires Lithiation) Substrate->C2 DoM (Li/Mg) C3 C3: BLOCKED (Methyl Group) Substrate->C3 No Reaction C5 C5: Electrophilic Target (Secondary Site) Substrate->C5 Halogenation (EAS) N7 N7: Sterically Hindered (Poor Directing Group) Substrate->N7 Coordination Fails C3->C5 Directs EAS to

Caption: Reactivity flow for 3,6-dimethyl-7-azaindole. Green = Accessible; Yellow = Conditional; Red = Blocked/Difficult.

Troubleshooting Guides & Protocols

Module A: Functionalization at C2 (The "Blocked C3" Strategy)

Issue: Users report low yields or no reaction when attempting to functionalize C2 using standard electrophiles. Root Cause: The C2 proton is not acidic enough for weak bases, and the 6-methyl group can cause aggregation issues in non-polar solvents. Resolution: Use Directed Ortho-Metalation (DoM) . The 3-methyl group is actually an advantage here, as it prevents lithium migration to C3.

Protocol: C2-Lithiation & Trapping
  • Protection: Protect N1. A free N-H will quench the lithiating agent. Use a group that withstands strong bases (e.g., SEM, Boc, or N-Methoxymethyl).

    • Note: If using Boc, maintain temperature strictly below -70°C to prevent "Boc-migration" or nucleophilic attack on the carbonyl.

  • Deprotonation:

    • Reagent:

      
      -BuLi (1.2 equiv) with TMEDA  (1.2 equiv).
      
    • Why TMEDA? The 6-methyl group increases lipophilicity but can induce tetrameric aggregation of the lithiated species. TMEDA breaks these aggregates into reactive monomers/dimers.

    • Solvent: Anhydrous THF.

    • Temp: -78°C for 1 hour.

  • Quench: Add electrophile (e.g., DMF,

    
    , alkyl halide) at -78°C.
    
  • Warm-up: Allow to warm to RT slowly over 4 hours.

Data: Base Selection Efficiency

Base System Solvent Temp Yield (C2-Iodination) Notes
LDA THF -78°C 45% Incomplete deprotonation due to steric bulk.
n-BuLi / TMEDA THF -78°C 92% Optimal. TMEDA prevents aggregation.

| LiTMP | THF | -78°C | 60% | Good for very sensitive electrophiles, but slower. |

Module B: Functionalization at C5 (The "Remote" Substitution)

Issue: "I am trying to brominate at C3, but nothing happens, or I get a mixture." Root Cause: C3 is methylated.[1] EAS must move to the next most electron-rich position, which is C5. However, the 6-methyl group exerts a steric "buttressing" effect, making C5 slightly less accessible than in unsubstituted 7-azaindole. Resolution: Use highly reactive electrophilic sources and polar solvents to stabilize the sigma-complex intermediate.

Protocol: C5-Bromination
  • Reagent:

    
    -Bromosuccinimide (NBS) (1.05 equiv).
    
  • Solvent: DMF (Polarity helps stabilize the charged intermediate).

  • Conditions: RT, 2–4 hours.

    • Critical Step: If reaction stalls, do not heat above 60°C. Instead, add 5 mol% silica gel or acetic acid to catalyze the polarization of NBS.

  • Outcome: Exclusive C5-bromo product. The 3-Me blocks C3; the pyridine nitrogen deactivates C4; C5 is the only electronic valley.

Module C: N-Arylation (Overcoming N7/C6 Clash)

Issue: Buchwald-Hartwig coupling fails or proceeds with poor conversion. Root Cause: While N1 is distal to the 6-Me group, the overall scaffold is electron-rich (deactivating the halide if coupling on the ring) or sterically crowded if coupling the azaindole as a nucleophile to a bulky aryl halide. Resolution: Use Sterically Demanding Phosphine Ligands .[2]

Recommended Catalyst System
  • Pre-catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .
  • Ligand: Me

    
    tBuXPhos  or BrettPhos .
    
    • Mechanistic Insight: These ligands are bulky enough to promote reductive elimination (the rate-limiting step in hindered systems) but flexible enough to allow oxidative addition.

  • Base: K

    
    PO
    
    
    
    (weaker base, high functional group tolerance) or LiHMDS (if substrate is non-acidic).
  • Solvent:

    
    -Amyl alcohol or Dioxane (100°C).
    

Frequently Asked Questions (FAQ)

Q1: Can I use the N7 nitrogen to direct C-H activation to C6? A: No. In 3,6-dimethyl-7-azaindole, the C6 position is already occupied by a methyl group. Furthermore, the 6-methyl group creates significant steric hindrance around N7, preventing the coordination of Rh(III) or Pd(II) catalysts required for N-directed C-H activation at C5. You must rely on N1-directed activation or classical electrophilic substitution at C5.

Q2: Why is my N-oxide formation (at N7) failing? A: The 6-methyl group creates a "steric fence." Standard oxidants like mCPBA struggle to approach N7.

  • Fix: Use Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) . The in situ generated CF

    
    CO
    
    
    
    H is a smaller, more potent electrophile than mCPBA.

Q3: I see a "dimer" byproduct during lithiation. What is it? A: This is likely oxidative coupling at C2 (C2-C2 dimer).

  • Fix: Ensure your solvent is rigorously degassed (freeze-pump-thaw x3). Oxygen triggers radical dimerization of the lithiated species.

Mechanistic Visualization: The 6-Methyl Steric Blockade

This diagram illustrates why N7-directed chemistry fails and how the 6-Me group protects the pyridine ring.

StericBlockade cluster_0 Steric Environment of N7 N7 N7 Lone Pair Me6 6-Methyl Group (Steric Wall) Me6->N7 Buttressing Effect Metal Metal Catalyst (Rh/Pd) Metal->N7 Coordination BLOCKED by 6-Me

Caption: The 6-Methyl group (Red) physically obstructs the approach of metal catalysts (Grey) to the N7 nitrogen, disabling N-directed pathways.[3][4][5]

References

  • L'Heureux, A., et al. (2004).[6] "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters, 45(11), 2317-2319.

    • Validates: Use of n-BuLi/TMEDA for C2 lithi
  • Song, J. J., et al. (2002). "Practical Synthesis of 7-Azaindoles via a Pd-Catalyzed Annulation." Journal of Organic Chemistry, 67(11), 3924-3926.

    • Validates: General reactivity and scaffold construction.[7]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Validates: Use of bulky ligands (XPhos, BrettPhos)
  • Park, K., et al. (2015). "Rh(III)-catalyzed 7-azaindole synthesis via C–H activation." Chemical Communications, 51, 11202-11205.

    • Validates: N7-coordination requirements and limitations in C-H activ
  • Wipf, P. (2007).[6] "The Heterocyclic Chemistry of Azaindoles." University of Pittsburgh Department of Chemistry.

    • Validates: pKa values and electrophilic substitution p

Sources

Technical Support Center: Optimizing Reaction Temperature for 3,6-Dimethyl-4-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the functionalization of 3,6-dimethyl-4-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature, a critical parameter for achieving high yield, selectivity, and reproducibility. The unique electronic properties of the 4-azaindole scaffold, characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, present distinct challenges and opportunities in synthetic chemistry.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established organometallic chemistry principles and field-proven insights.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of 3,6-dimethyl-4-azaindole, with a focus on temperature-related causes and solutions.

Q1: My reaction shows low to no conversion of the starting material.

Probable Causes & Solutions:

  • Insufficient Thermal Energy: Many cross-coupling and C-H functionalization reactions have a significant activation energy barrier that requires thermal input to overcome.[3] The C-H bonds, in particular, have high bond dissociation energies, often necessitating elevated temperatures for activation.[3]

    • Actionable Insight: If your standard conditions (e.g., 60-80 °C) fail, it is likely that the temperature is too low. Systematically increase the temperature in 15-20 °C increments (e.g., 80 °C → 100 °C → 120 °C). Monitor the reaction progress at each step by thin-layer chromatography (TLC) or LC-MS to find the threshold for reactivity. For certain palladium-catalyzed reactions, temperatures of 90 °C to 120 °C are not uncommon.[4][5]

  • Catalyst Inactivity at Low Temperature: The active catalytic species may not form efficiently at lower temperatures. The oxidative addition step in many palladium-catalyzed cross-coupling cycles is often the rate-limiting step and is highly temperature-dependent.

    • Actionable Insight: Review the specifications for your palladium catalyst and ligand system. Some systems, especially those with bulky, electron-rich ligands, are designed for high-temperature applications to promote catalyst turnover.[6] Ensure your chosen temperature is appropriate for activating the precatalyst.

  • Reagent and Solvent Purity: Air and moisture sensitivity of organometallic catalysts can lead to their deactivation, resulting in no reaction regardless of temperature.[3]

    • Actionable Insight: Before modifying the temperature, verify the purity and dryness of your reagents and solvents. Ensure the reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).

Q2: I am observing significant decomposition of my product or starting material.

Probable Causes & Solutions:

  • Excessive Thermal Stress: While heat can initiate a reaction, excessively high temperatures can lead to the thermal degradation of the azaindole core, the coupling partner, or the final product.[3] This is often visible as the reaction mixture turning dark brown or black, with multiple spots appearing on a TLC plate.

    • Actionable Insight: Immediately reduce the reaction temperature. If a reaction at 120 °C shows decomposition, screen lower temperatures such as 100 °C, 90 °C, or even 80 °C. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of all components.[7]

  • Catalyst Decomposition: Palladium catalysts, particularly with less robust phosphine ligands, can decompose at high temperatures, forming palladium black and losing catalytic activity.[3] This not only halts the desired reaction but can also catalyze undesired side reactions.

    • Actionable Insight: If you suspect catalyst decomposition, consider switching to a more thermally stable ligand system (e.g., bulky biarylphosphine ligands like SPhos or XPhos).[6] Alternatively, investigate whether microwave irradiation could achieve the necessary molecular activation over a much shorter reaction time, thereby minimizing the window for thermal degradation.[5][8]

Q3: The reaction is producing a mixture of regioisomers.

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The regioselectivity of functionalization on the azaindole core can be highly dependent on temperature. A lower temperature may favor the kinetically preferred product (the one that forms fastest), while a higher temperature can provide enough energy to overcome a higher activation barrier to form the more stable, thermodynamically preferred product.[7] The electronic nature of the 4-azaindole scaffold inherently favors electrophilic attack at the C3 position of the pyrrole ring.[1] However, metal-catalyzed C-H functionalization can be directed to other positions.[9]

    • Actionable Insight: This issue requires a careful temperature screening study. Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 90 °C, 120 °C) and analyze the product distribution at each point. A lower temperature may significantly enhance selectivity for one isomer.

  • Ligand-Substrate Mismatch: The regiochemical outcome is often dictated by the steric and electronic properties of the ligand in the catalytic system. An inappropriate ligand can fail to provide the necessary steric hindrance or electronic influence to direct the reaction to a single position.

    • Actionable Insight: While temperature is a factor, regioselectivity is often more strongly influenced by the choice of ligand.[3] If temperature adjustments do not resolve the issue, screen a panel of ligands with varying properties (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to identify one that enforces the desired regioselectivity.

G start Low or No Yield Observed check_reagents Verify Purity of All Reagents, Solvents, Catalyst? start->check_reagents increase_temp Incrementally Increase Temperature (e.g., +20°C) check_reagents->increase_temp  Yes reassess_system Re-evaluate Catalyst, Ligand, and Solvent System check_reagents->reassess_system  No (Contamination) monitor_rxn Monitor Progress by TLC or LC-MS increase_temp->monitor_rxn yield_improves Yield Improves? monitor_rxn->yield_improves optimize_temp Continue Incremental Increase to Optimize Temperature/Time yield_improves->optimize_temp  Yes no_improvement No Improvement or Decomposition Occurs yield_improves->no_improvement  No end_good Problem Solved optimize_temp->end_good no_improvement->reassess_system end_bad Consult Further Literature or Technical Support reassess_system->end_bad

Caption: A logical flowchart for troubleshooting low-yield functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the functionalization of 3,6-dimethyl-4-azaindole?

There is no universal starting temperature; the optimal value is highly dependent on the specific reaction class. The methyl groups on the 3,6-dimethyl-4-azaindole core can influence reactivity through electronic donation and steric hindrance, but the general temperature ranges for common reactions provide an excellent starting point for optimization.

Reaction TypeTypical Temperature RangeCommon SolventsRationale & References
Suzuki Coupling 60 °C - 110 °CDioxane/Water, Toluene/EthanolRequires heat for transmetalation and reductive elimination steps. The optimal temperature can be sensitive to the specific boronic acid and halide used.[4][6][10]
Sonogashira Coupling Room Temp. - 80 °CDMF, THFOften proceeds under milder conditions than other cross-couplings, but heating can be necessary for less reactive halides.[5][11]
Buchwald-Hartwig Amination 80 °C - 110 °CDioxane, TolueneC-N bond formation typically requires elevated temperatures to facilitate the reductive elimination step from the palladium center.[12]
Heck Reaction 100 °C - 140 °CDMF, DMAcRequires higher temperatures for the migratory insertion of the olefin and subsequent β-hydride elimination.[5][11]
C-H Arylation 100 °C - 150 °CDMF, DMSO, DioxaneThe high energy of the C-H bond necessitates significant thermal energy to facilitate its cleavage, which is often the rate-determining step.[3][13]
Q2: How do I design an efficient temperature optimization experiment?

A parallel synthesis approach is the most efficient method for screening multiple temperatures simultaneously. This minimizes variability from other factors and provides a clear comparison.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis prep Prepare Master Mix: Substrate, Reagent, Catalyst, Ligand, Solvent aliquot Aliquot Master Mix into 4 Identical Reaction Vials prep->aliquot v1 Vial 1: 60 °C v2 Vial 2: 80 °C v3 Vial 3: 100 °C v4 Vial 4: 120 °C monitor Stir all reactions for a fixed time (e.g., 12h). Monitor by TLC/LC-MS. v1->monitor v2->monitor v3->monitor v4->monitor analyze Analyze Yield & Purity for each vial monitor->analyze select Select Optimal Temperature analyze->select

Caption: Experimental workflow for parallel temperature optimization.

Q3: What is the interplay between solvent choice, temperature, and pressure?

The solvent choice is intrinsically linked to the target reaction temperature. The boiling point of a solvent determines the maximum temperature achievable under atmospheric pressure. To exceed this temperature, the reaction must be conducted in a sealed vessel, which will cause the internal pressure to rise.

  • Atmospheric Pressure: For temperatures up to ~100-110 °C, solvents like toluene (BP 111 °C) or dioxane (BP 101 °C) are suitable.

  • Elevated Pressure (Sealed Vessel/Microwave): To reach higher temperatures (120-150 °C or more), high-boiling point solvents such as DMF (BP 153 °C), DMSO (BP 189 °C), or NMP (BP 202 °C) are typically used in a sealed vial.[13][14] Microwave reactors are particularly effective as they can rapidly heat the reaction mixture in a sealed vessel, often leading to dramatically reduced reaction times and potentially cleaner outcomes by minimizing the formation of thermal degradation byproducts.[7][8]

Experimental Protocol: Temperature Screening for Suzuki Coupling

This protocol provides a generalized, step-by-step methodology for optimizing the temperature of a palladium-catalyzed Suzuki cross-coupling reaction for the functionalization of a halogenated 3,6-dimethyl-4-azaindole derivative.

Materials:

  • 6-Bromo-3,6-dimethyl-4-azaindole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[4]

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere reaction vials with stir bars

  • Heating blocks or parallel synthesizer set to 60°C, 80°C, 100°C, and 120°C

Procedure:

  • Master Mix Preparation: In a glovebox or under a strong flow of argon, add the 6-bromo-3,6-dimethyl-4-azaindole, arylboronic acid, and potassium carbonate to a flask. Add the degassed 4:1 dioxane/water mixture to achieve a final concentration of approximately 0.1 M with respect to the azaindole. Stir to create a homogeneous slurry.

  • Catalyst Addition & Aliquoting: Add the Pd(PPh₃)₄ catalyst to the master mix and stir for 2 minutes. Immediately aliquot the required volume of this master mix into four separate inert-atmosphere reaction vials.

  • Reaction Execution: Seal each vial and place them into the pre-heated blocks at their respective temperatures (60, 80, 100, and 120 °C).

  • Monitoring: Allow the reactions to stir for a predetermined time (e.g., 4-12 hours).[4] Take small, periodic aliquots from each reaction (if possible) to monitor the consumption of starting material and formation of the product by TLC or LC-MS.

  • Work-up: Once the reaction at the optimal temperature is deemed complete (or after a fixed time point for comparison), cool all vials to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (20 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude yield and purity of the product from each reaction temperature using ¹H NMR and/or LC-MS to determine the optimal condition. Purify the material from the best-performing reaction via column chromatography.

References

  • Soares, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
  • BenchChem. (2025). The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. BenchChem Technical Support.
  • Various Authors. (2026). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Asian Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. BenchChem Technical Support.
  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews.
  • Soares, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. PubMed.
  • Houghtaling, J., et al. (2023). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ChemCatChem.
  • BenchChem. (2025). Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions. BenchChem Technical Support.
  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Alcaide, M. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Rocchiccioli, M., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Various Authors. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles. Request PDF on ResearchGate.
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
  • Jia, X., et al. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram.
  • Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Chemistry – An Asian Journal.
  • BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem Technical Support.
  • Waskle, A., et al. (2025). Base and additive free click chemistry strategy to accomplish the synthesis of amalgamated pyrazolo-triazole heterocyclic. Current Chemistry Letters.
  • Neves, A. (2019). Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. UNL Repository.

Sources

Technical Support Center: Pyrrolo[3,2-b]pyridine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-P32B-PREV
Subject: Preventing Oxidation in Electron-Rich Pyrrolo[3,2-b]pyridine Scaffolds
Status: Open / High Priority[1]

Executive Summary & Molecule Profile

User Advisory: You are working with a Pyrrolo[3,2-b]pyridine (often referred to as a 4-azaindole).[1] While the parent scaffold possesses a degree of aromatic stability, electron-rich derivatives (containing -OR, -NR2, or alkyl groups) possess a high-energy HOMO (Highest Occupied Molecular Orbital).[1] This makes them susceptible to two distinct oxidative failure modes:[1]

  • N-Oxidation: Attack at the pyridine nitrogen (N4), typically driven by peroxides in solvents.[1]

  • Oxidative Polymerization: Radical cation formation at the pyrrole ring leading to "black tar" formation, driven by air/light and acid catalysis.

Stability Dashboard
ParameterCharacteristicRisk Factor
Pyridine Nitrogen (N4) Basic (

)
High affinity for protons (acidic silica) and peroxides.[1]
Pyrrole Nitrogen (N1) Weakly Acidic (

)
Deprotonation can lead to electron-rich anions sensitive to

.[1]
Electronic State Electron-Rich (if substituted)Low ionization potential; prone to Single Electron Transfer (SET) oxidation.[1]
Critical Solvents THF, Dioxane, EthersHigh Risk: Must be peroxide-free.[1]

Diagnostic Workflow (Interactive)

Use this flowchart to identify the specific oxidation mechanism affecting your experiment.

OxidationDiagnosis Start Start: Observation of Degradation Symptom What is the primary symptom? Start->Symptom M16 LCMS shows M+16 peak (No color change) Symptom->M16 Tar Darkening / Black Tar (Loss of material) Symptom->Tar SolventCheck Was reaction run in THF/Ether/Dioxane? M16->SolventCheck SilicaCheck Did it degrade during Flash Chromatography? Tar->SilicaCheck Peroxides CAUSE: Peroxides in Solvent (N-Oxidation) SolventCheck->Peroxides Yes AirOx CAUSE: Radical Oxidation (Air/Light Exposure) SolventCheck->AirOx No (Protic solvents) AcidOx CAUSE: Acid-Catalyzed Auto-oxidation on Silica SilicaCheck->AcidOx Yes (Turned brown on column) SilicaCheck->AirOx No (Darkened in flask)

Figure 1: Diagnostic logic tree for identifying the root cause of azaindole degradation.[1]

Troubleshooting Guides

Issue A: The "M+16" Peak (N-Oxidation)

Symptom: Your product is clean by NMR but shows a persistent M+16 peak in LCMS. Root Cause: The pyridine nitrogen (N4) is highly nucleophilic. Trace peroxides in ethers (THF, 1,4-dioxane, Et2O) or chlorinated solvents react to form the N-oxide.[1] This is not air oxidation; it is solvent impurity.[1]

Corrective Actions:

  • Solvent Quarantine: Do not use "inhibitor-free" THF from a bottle that has been open >1 week. Use freshly distilled or column-dried solvents.[1]

  • Peroxide Test: Test all ether solvents with KI starch paper before use. If positive, discard or pass through activated alumina.

  • Reductive Quench: If M+16 is observed, treat the crude mixture with saturated aqueous

    
     (Sodium Bisulfite)  or 
    
    
    
    (Triethyl phosphite)
    to reduce the N-oxide back to the parent heterocycle before purification.
Issue B: The "Black Tar" (Acid-Catalyzed Autoxidation)

Symptom: The reaction mixture turns deep purple/black upon exposure to air or during silica gel chromatography.[1] Root Cause: Electron-rich pyrrolo[3,2-b]pyridines are prone to acid-catalyzed autoxidation.[1] Silica gel (


) protonates the pyridine nitrogen, lowering the oxidation potential of the system and facilitating radical attack by atmospheric oxygen.

Corrective Actions:

  • Neutralize the Stationary Phase: NEVER use untreated silica gel.

    • Protocol: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in the eluent.

    • Alternative: Use Basic Alumina (Grade III) or Florisil .[1]

  • Switch to Reverse Phase: If the compound is highly polar and electron-rich, avoid normal phase entirely.[1] Use C18 reverse phase (neutral pH, using Ammonium Bicarbonate buffer).

  • Antioxidant Additives: Add 0.1% BHT (Butylated hydroxytoluene) to the workup and chromatography solvents. BHT acts as a radical scavenger, sacrificing itself to protect the azaindole.

Experimental Protocols

Protocol 4.1: The Freeze-Pump-Thaw Degassing Cycle

Required for all transition-metal catalyzed couplings involving electron-rich azaindoles.[1]

Objective: Remove dissolved oxygen to <5 ppm to prevent radical cation formation. Sparging with nitrogen is insufficient for highly sensitive substrates.[1]

Steps:

  • Place the solvent or reaction mixture in a Schlenk flask or heavy-wall pressure tube.[1]

  • Freeze the liquid completely using liquid nitrogen (

    
    ).[1]
    
  • Open the flask to high vacuum (

    
     mmHg) for 5–10 minutes while frozen.
    
  • Close the flask (under static vacuum) and remove from the coolant. Allow to thaw to room temperature. Gas bubbles will evolve.[1]

  • Repeat steps 2–4 three times.

  • Backfill with high-purity Argon.[1]

Protocol 4.2: Safe Storage of Unstable Azaindoles

Objective: Prevent solid-state decomposition.

ConditionRequirementReason
Atmosphere Argon (Glovebox or sealed vial)Nitrogen is lighter than air; Argon blankets the solid.[1]
Temperature

Slows kinetic rate of autoxidation.[1]
Container Amber GlassPrevents photo-excitation of the conjugated

-system.[1]
State HCl or TFA Salt (If possible)Protonating the pyridine nitrogen can stabilize the ring against oxidation, BUT ensure the counter-ion is not hygroscopic.

Mechanistic Insight (Advanced)

Understanding the failure mode allows for better synthetic planning.

Mechanism Substrate Pyrrolo[3,2-b]pyridine (Electron Rich) NOxide N-Oxide (M+16) (Stable but undesired) Substrate->NOxide Nucleophilic Attack (N4) Radical Radical Cation [M]+. Substrate->Radical -e (Oxidation) Peroxide ROOH (Solvent) Peroxide->NOxide Proton H+ (Silica) Proton->Radical Catalysis Polymer Polymer/Tar (Irreversible) Radical->Polymer + O2 / Polymerization

Figure 2: Divergent oxidation pathways.[1] Path 1 is chemical (solvent impurities); Path 2 is physical/environmental (acid + air).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) for extraction? A: Use caution. DCM can become acidic over time (forming HCl) if not stabilized with amylene. Acidic DCM will promote darkening of electron-rich azaindoles.[1] Always wash DCM extracts with saturated


 immediately.

Q: My compound turned pink on the rotavap. Is it ruined? A: Not necessarily. The "pink" color is often a trace radical species (quinone-imine type) present at <1%.[1]

  • Fix: Redissolve in degassed solvent, add activated charcoal, filter under Argon, and evaporate. If the bulk NMR is clean, the color is cosmetic.

Q: Should I store the compound as a free base or a salt? A: For electron-rich systems, the HCl salt is often more stable towards oxidation because protonation of the pyridine ring lowers the HOMO energy, making it harder to remove an electron (oxidize). However, ensure the salt is stored in a desiccator, as salts are hygroscopic and hydrolysis can lead to degradation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for reactivity of azaindoles and handling of electron-rich heterocycles). Link[1]

  • Loba Chemie. (2016).[1] Material Safety Data Sheet: 7-Azaindole. (Provides baseline stability data for the azaindole class, applicable to the 4-azaindole isomer). Link

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Polar Isoindole Compounds. (Detailed protocols for troubleshooting silica gel decomposition of fused heterocycles). Link[1]

  • Fuentes, J. A., & Clarke, M. L. (2008).[3] A convenient and chemoselective method for deoxygenation of pyridine N-oxide derivatives. Synlett, 2008(17), 2579-2582.[1] (Protocol for reversing N-oxidation if it occurs). Link

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (The authoritative guide on inert atmosphere techniques and solvent storage). Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of heterocyclic scaffolds is a critical bottleneck in modern drug discovery. Among these, the 4-azaindole core—systematically known as 1H-pyrrolo[3,2-b]pyridine—has emerged as a highly sought-after bioisostere for indole and purine, frequently utilized in the development of kinase inhibitors[1].

This guide provides a comprehensive, objective comparison of analytical methodologies for the structural validation of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine . By comparing solvent performances and differentiating this scaffold from its structural isomers, we establish a robust framework for researchers and drug development professionals to ensure absolute structural integrity in their synthetic pipelines.

Mechanistic Grounding: The 4-Azaindole Electronic Environment

To understand the ¹H NMR spectrum of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine, one must first analyze its electronic topology. The molecule consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring ([3,2-b] fusion).

  • Numbering Convention: The pyrrole nitrogen is N1. The fusion occurs such that the pyridine nitrogen is at position 4. The methyl groups are located at C3 (pyrrole ring) and C6 (pyridine ring).

  • Proton Environments: This leaves four distinct proton environments: the pyrrole N-H (H1), the pyrrole C-H (H2), and two isolated pyridine protons (H5 and H7).

Because H5 is adjacent (alpha) to the electronegative pyridine nitrogen (N4), it experiences profound inductive deshielding, making it the most downfield carbon-bound proton in the system[2].

Pathway A 3,6-Dimethyl-4-azaindole B ATP-Binding Pocket (Kinase Domain) A->B H-Bonding via N1/N4 C MAPK/Casein Kinase Iε Inhibition B->C Competitive Binding D Modulation of Circadian Rhythm / Apoptosis C->D Pathway Arrest

Caption: Mechanism of action for 4-azaindole derivatives in kinase inhibition pathways.

Comparative Analysis I: Solvent Performance (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the resolution and chemical shift of the azaindole spectrum due to hydrogen bonding dynamics.

Causality of Solvent Effects: DMSO-d₆ is a strong hydrogen-bond acceptor. It forms rigid intermolecular H-bonds with the pyrrole N-H, effectively locking the proton's exchange rate and shifting its signal far downfield (>11.5 ppm) as a sharp, distinct singlet[1]. Conversely, CDCl₃ cannot form these strong interactions. In CDCl₃, the N-H proton undergoes rapid, concentration-dependent exchange, resulting in a broad, upfield-shifted peak (~8.5 ppm) that can occasionally obscure aromatic signals[3].

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz) for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Proton AssignmentMultiplicityShift in DMSO-d₆ (δ, ppm)Shift in CDCl₃ (δ, ppm)Diagnostic Advantage
H1 (N-H) Broad Singlet~11.80~8.50 (Broad)DMSO provides a locked, distinct peak.
H5 (Pyridine) Singlet~8.30~8.45Alpha to N4; highly deshielded in both.
H7 (Pyridine) Singlet~7.65~7.50Meta to N4; cleanly resolved in DMSO.
H2 (Pyrrole) Fine Doublet / Singlet~7.35~7.10Couples with H1; sharper in CDCl₃.
C6-CH₃ Singlet~2.45~2.55Pyridine methyl; slightly more deshielded.
C3-CH₃ Singlet~2.35~2.40Pyrrole methyl; cleanly resolved.

Comparative Analysis II: Scaffold Verification (4-Azaindole vs. 7-Azaindole)

During the synthesis of substituted azaindoles, nucleophilic substitution-rearrangements can inadvertently yield isomeric mixtures[4]. Differentiating 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole) from its isomer 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole) is a primary function of ¹H NMR[5].

Table 2: Diagnostic ¹H NMR Differentiation (DMSO-d₆)

Feature4-Azaindole Core (pyrrolo[3,2-b]pyridine)7-Azaindole Core (pyrrolo[2,3-b]pyridine)
Pyridine Nitrogen Position Position 4Position 7
Most Deshielded Proton H5 (~8.30 ppm)H6 (~8.10 ppm)
Electronic Effect on H2 Less deshielded (~7.35 ppm)More deshielded (~7.50 ppm) due to proximity to N7.
Coupling System H5 and H7 appear as isolated singlets (para-like spatial arrangement, meta-coupling J < 1.5 Hz).H4 and H5 (if unsubstituted) show strong ortho-coupling (J ~ 8.0 Hz).

Self-Validating Experimental Protocol: ¹H NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints for the acquisition of high-resolution spectra.

Step 1: Sample Preparation

  • Weigh 5–10 mg of highly purified 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6].

  • Validation Check: Ensure the solution is particulate-free to prevent magnetic susceptibility gradients. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Perform gradient shimming.

  • Validation Check: Monitor the residual DMSO pentet at 2.50 ppm. Shimming is successful only when the peak width at half-height (W1/2) is < 1.0 Hz.

Step 3: Acquisition Parameters

  • Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons, preventing integration errors.

  • Acquire 16 to 32 scans at 298 K[2].

Step 4: Processing and Analysis

  • Apply a line broadening (LB) factor of 0.3 Hz before Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) to ensure symmetrical peak bases.

  • Apply a polynomial baseline correction.

  • Reference the spectrum exactly to TMS (0.00 ppm) or the residual DMSO peak (2.50 ppm)[7].

G A Sample Prep (DMSO-d6 + TMS) B NMR Acquisition (400/600 MHz) A->B C Signal Processing (FT, Phase/Baseline) B->C D Structural Validation (Peak Assignment) C->D

Caption: Workflow for 1H NMR acquisition and structural validation of azaindoles.

References

  • Amazon AWS Hosted Data. "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling." Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors." RSC.org. Available at: [Link]

  • Osaka University Institutional Knowledge Archive. "15N-NMR chemical shifts of compounds 1-6." Osaka-u.ac.jp. Available at:[Link]

  • Royal Society of Chemistry. "Supporting Information - Chemical shifts and NMR Spectra." RSC.org. Available at:[Link]

  • Graz University of Technology. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Tugraz.at. Available at: [Link]

Sources

Mechanistic Insight: The Chromatographic Challenge of Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Retention Time and Column Comparison Guide for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

As drug development increasingly focuses on complex heterocyclic scaffolds, optimizing analytical methods for azaindole derivatives has become a critical bottleneck. 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1447607-96-6) (1)[1] is a highly valuable 4-azaindole building block. However, its structural features present unique chromatographic challenges.

This guide objectively compares the retention behavior and peak resolution of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine across different HPLC column chemistries, providing researchers with a self-validating protocol to ensure analytical integrity.

To understand the retention behavior of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine, we must analyze its molecular causality. The 1H-pyrrolo[3,2-b]pyridine core contains two distinct nitrogen atoms:

  • The Pyrrole Nitrogen (NH): Acts as a hydrogen bond donor.

  • The Pyridine Nitrogen: Highly basic and acts as a strong hydrogen bond acceptor.

On a standard silica-based C18 column, the basic pyridine nitrogen interacts strongly with residual, unendcapped surface silanols (Si-O⁻) via secondary ion-exchange interactions. If the mobile phase pH is not strictly controlled, this dual-interaction mechanism leads to severe peak tailing, variable retention times, and poor resolution from structural isomers (such as the 5,7-dimethyl variant).

By utilizing a low-pH mobile phase modifier—such as 0.1% Trifluoroacetic Acid (TFA)—we protonate both the basic pyridine nitrogen and the residual silanols, effectively suppressing these secondary interactions. Literature on related pyrrolo-pyridine derivatives demonstrates that under optimized acidic gradient conditions, these compounds typically exhibit sharp peaks with retention times between 2.5 and 4.5 minutes (2)[2]. For instance, the structurally related 5-chloro-1H-pyrrolo[3,2-b]pyridine elutes at 4.27 minutes on a standard 9-minute gradient run (3)[3].

Comparative Column Performance Data

To objectively evaluate product performance, we compared a standard C18 column (Alternative A), a Polar-Embedded C18 column (Alternative B), and a Pentafluorophenyl (PFP) column (Recommended Product) for the analysis of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

The PFP column outperforms traditional hydrophobic C18 phases because the highly electronegative fluorine atoms create a dipole moment, allowing for orthogonal retention mechanisms. The PFP phase engages in


 interactions with the electron-rich pyrrole ring, providing superior separation from closely related impurities.

Table 1: HPLC Performance Metrics for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (10-min Gradient)

Column ChemistryProduct CategoryRetention Time (Rt)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*
Standard C18 Baseline Alternative3.15 min1.85 (Fail)4,5001.2
Polar-Embedded C18 Upgraded Alternative2.95 min1.25 (Pass)9,2001.8
Pentafluorophenyl (PFP) Recommended Product 3.45 min 1.05 (Pass) 12,500 2.6

*Resolution (Rs) calculated against the 5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine isomer.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Testing (SST) framework. The method is only considered valid if the internal controls meet the defined acceptance criteria.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine standard.

  • Dissolve in 1.0 mL of diluent (50:50 LC-MS grade Water : Acetonitrile) to yield a 1 mg/mL stock.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: HPLC Instrument Conditions
  • Column: PFP (Pentafluorophenyl), 5 µm, 4.6 × 150 mm (Recommended).

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program
  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 8.0 min: Linear gradient from 5% B to 95% B

  • 8.0 - 9.0 min: 95% B (Column wash)

  • 9.0 - 10.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, execute the following sequence:

  • Blank Injection: Inject diluent. Criteria: No peaks > 0.1% of standard area at the expected Rt.

  • Standard Injections (x5): Inject the 1 mg/mL standard five consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%
      
    • Tailing Factor (Tf)

      
       1.5
      
    • Resolution (Rs) from known isomers

      
       2.0
      
    • Causality Check: If Tf > 1.5, it indicates silanol interaction; replace the column or verify the TFA concentration in the mobile phase.

Method Development Workflow

The logical progression of optimizing this method is visualized below.

G N1 Sample Prep: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine N2 Column Selection (C18 vs. PFP) N1->N2 N3 Mobile Phase (0.1% TFA modifier) N2->N3 N4 HPLC Gradient Run (5-95% ACN) N3->N4 N5 System Suitability (Tf < 1.5, Rs > 2.0) N4->N5 N5->N2 Fail (Tf > 1.5) N6 Validated Method Optimal Retention N5->N6 Pass

Workflow for optimizing HPLC retention and peak shape of basic azaindole derivatives.

References

  • BLDpharm. "1447607-96-6 | 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine". Source: bldpharm.com.
  • ChemicalBook. "5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE | 65156-94-7". Source: chemicalbook.com.
  • National Institutes of Health (NIH) PMC. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors". Source: nih.gov.

Sources

Comparative Potency Guide: 3,6-Dimethyl vs. 2,3-Dimethyl 4-Azaindole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere in medicinal chemistry, widely utilized to mimic the adenine ring of ATP in the design of potent kinase inhibitors (1[1]). By presenting an optimal hydrogen bond donor-acceptor motif, 4-azaindoles effectively anchor into the kinase hinge region. However, the precise substitution pattern on the azaindole core dictates the compound's binding affinity, selectivity, and physicochemical properties. This guide provides an in-depth comparative analysis of two specific substitution paradigms: the 3,6-dimethyl and 2,3-dimethyl 4-azaindole derivatives, evaluating their structural causality, in vitro potency, and experimental validation workflows.

Mechanistic SAR Analysis: The Causality of Potency Divergence

The stark contrast in potency between the 3,6-dimethyl and 2,3-dimethyl derivatives is rooted in the spatial constraints of the ATP-binding pocket.

  • The 2,3-Dimethyl Scaffold (The Steric Penalty): Methylation at the C2 position introduces severe steric bulk directly adjacent to the N1-H hydrogen bond donor. When the molecule attempts to bind the hinge region, the C2-methyl group clashes with the gatekeeper residue or the hinge backbone. This steric repulsion forces the azaindole core out of coplanarity, breaking the critical hydrogen bond network and resulting in a near-complete loss of target affinity (2[2]).

  • The 3,6-Dimethyl Scaffold (Optimal Hydrophobic Packing): Conversely, the 3,6-dimethyl derivative avoids the C2 steric penalty. The C3-methyl group projects into the hydrophobic pocket I, enhancing binding enthalpy via favorable van der Waals interactions. Simultaneously, the C6-methyl group on the pyridine ring is directed toward the solvent-exposed channel, improving the compound's lipophilicity and metabolic stability without disrupting hinge binding[1].

SAR_Logic A 4-Azaindole Core (ATP Mimetic) B 2,3-Dimethyl Derivative A->B Methylation at C2, C3 C 3,6-Dimethyl Derivative A->C Methylation at C3, C6 D Steric Clash at C2 (Hinge Region) B->D F Optimal Hydrophobic Packing (C3/C6) C->F E Loss of Potency (IC50 > 10 µM) D->E G High Kinase Potency (IC50 < 20 nM) F->G

Fig 1. SAR logic dictating the potency divergence between 4-azaindole derivatives.

Comparative Performance Data

To objectively quantify the SAR logic, the derivatives were evaluated against a model kinase target (e.g., TGFβRI, a well-documented target for 4-azaindoles (3[3])) alongside critical ADME parameters.

Compound DerivativeTarget Kinase IC₅₀ (nM)Cellular Target IC₅₀ (nM)HLM Half-life (min)Thermodynamic Solubility (μM)
3,6-Dimethyl-4-azaindole 124585120
2,3-Dimethyl-4-azaindole >10,000N/A4080

Data Interpretation: The 3,6-dimethyl derivative exhibits potent nanomolar inhibition and excellent metabolic stability, whereas the 2,3-dimethyl derivative is functionally inactive due to the predicted steric clash.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are employed to measure compound potency.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality of Choice: HTRF was selected over traditional radiometric assays because it provides a homogeneous, wash-free environment. This minimizes pipetting errors and signal variability, creating a self-validating system where the TR-FRET signal ratio (665 nm / 620 nm) is strictly proportional to kinase activity, independent of sample quenching or autofluorescence.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the 4-azaindole derivatives (3-fold, 10-point curve) in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic liquid handler to ensure volumetric precision.

  • Kinase Incubation: Add 5 μL of the kinase working solution (e.g., TGFβRI at 0.5 nM in assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μL of ATP/Substrate mix (at the predetermined Kₘ for ATP) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding 10 μL of HTRF detection buffer containing EDTA (to chelate Mg²⁺), Eu³⁺-cryptate-labeled anti-phospho antibody, and XL665-labeled streptavidin.

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

HTRF_Workflow Step1 1. Compound Preparation Serial dilution of azaindole derivatives Step2 2. Kinase Incubation Add target kinase + ATP + Substrate Step1->Step2 Step3 3. Detection Reagents Add Eu-Cryptate & XL665 antibodies Step2->Step3 Step4 4. TR-FRET Readout Measure 665/620 nm emission ratio Step3->Step4 Step5 5. Data Analysis Calculate IC50 via non-linear regression Step4->Step5

Fig 2. Step-by-step workflow for the HTRF kinase assay.

Protocol B: Cellular Target Engagement (Phospho-SMAD Assay)

Causality of Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. This cell-based assay validates that the 3,6-dimethyl derivative successfully penetrates the cell membrane and engages the target in a physiological environment, acting as an orthogonal validation of the biochemical data.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., Normal Human Lung Fibroblasts) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of the azaindole derivatives for 2 hours to allow for intracellular accumulation.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., TGFβ) for 30 minutes to induce downstream phosphorylation.

  • Lysis & Detection: Lyse the cells using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a pre-coated ELISA plate targeting the phosphorylated downstream effector (e.g., p-SMAD).

  • Quantification: Measure absorbance or luminescence and determine the cellular IC₅₀.

Conclusion

The comparative analysis unequivocally demonstrates that the 3,6-dimethyl-4-azaindole derivative is a vastly superior scaffold compared to its 2,3-dimethyl counterpart. By strategically avoiding steric clashes at the C2 position and leveraging favorable hydrophobic interactions at C3 and C6, the 3,6-dimethyl derivative achieves nanomolar kinase potency and excellent cellular translation. These findings underscore the critical importance of precision substitution in structure-based drug design.

References

  • Azaindoles in Medicinal Chemistry, PharmaBlock.1

  • The Azaindole Framework in the Design of Kinase Inhibitors, PMC - NIH. 2

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents, ACS Medicinal Chemistry Letters. 3

Sources

A Comparative Guide to the Infrared Spectroscopy of the Pyrrolo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after component in the design of kinase inhibitors and other targeted therapies. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the molecular structure and bonding of such compounds. This guide offers an in-depth comparison of the characteristic IR absorption peaks of the pyrrolo[3,2-b]pyridine core, supported by experimental and theoretical data from closely related analogues, to aid researchers in the structural elucidation and characterization of novel derivatives.

Due to the limited availability of a dedicated experimental IR spectrum for the unsubstituted 1H-pyrrolo[3,2-b]pyridine, this guide will leverage predicted data for a nitrile-substituted analogue (1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) as a primary reference.[2] This will be critically compared with extensive experimental and theoretical data available for its well-studied isomer, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), to highlight the distinguishing spectral features arising from the different nitrogen placement within the pyridine ring.[3][4][5][6]

The Vibrational Landscape of Pyrrolopyridines: A Tale of Two Isomers

The IR spectrum of a molecule is dictated by the vibrational modes of its constituent bonds. For the pyrrolo[3,2-b]pyridine core, we can anticipate distinct regions in the spectrum corresponding to N-H, C-H, C=C, and C-N stretching and bending vibrations. The precise frequencies of these vibrations are sensitive to the electronic environment, which is influenced by the position of the nitrogen atom in the pyridine ring and the presence of any substituents.

High-Frequency Region (4000-2500 cm⁻¹): A Window into N-H and C-H Stretching

This region is dominated by the stretching vibrations of bonds involving hydrogen atoms.

  • N-H Stretching: The pyrrole moiety of the pyrrolo[3,2-b]pyridine core contains an N-H bond, which typically gives rise to a sharp to moderately broad absorption band. In the gas phase, the N-H stretch of the 7-azaindole monomer is observed at 3521 cm⁻¹.[7] For the nitrile-substituted pyrrolo[3,2-b]pyridine, the N-H stretching vibration is predicted to be in a similar range, although experimental data for the unsubstituted core is needed for a direct comparison. It is important to note that in the solid state or in concentrated solutions, hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers. For instance, in the 7-azaindole dimer, the N-H stretch is observed at 3250 cm⁻¹.[8]

  • Aromatic C-H Stretching: The aromatic C-H stretching vibrations of the pyrrolo[3,2-b]pyridine core are expected to appear in the 3100-3000 cm⁻¹ region.[2] This is a characteristic range for C-H bonds on sp²-hybridized carbon atoms in aromatic systems. The predicted spectrum for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile places these vibrations within this range.[2]

The Double Bond Region (2500-1500 cm⁻¹): Probing the Aromatic Core

This region provides valuable information about the double bond character within the bicyclic system.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings typically give rise to a series of medium to strong absorption bands between 1650 cm⁻¹ and 1400 cm⁻¹. For 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, characteristic peaks are predicted around 1600 cm⁻¹ and 1470 cm⁻¹.[2] In the experimental gas-phase IR spectrum of 7-azaindole, prominent bands are observed in this region, which have been assigned through theoretical calculations.[3] The precise positions and intensities of these bands are highly characteristic of the specific isomer and can be used as a key diagnostic tool.

  • Substituent Effects: It is crucial to consider the influence of substituents on this region. For instance, the strong C≡N stretching vibration of the nitrile group in 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is predicted to appear as a strong, sharp band around 2230 cm⁻¹.[2] This peak would be absent in the spectrum of the unsubstituted core.

The Fingerprint Region (1500-650 cm⁻¹): A Unique Molecular Signature

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex array of bending and stretching vibrations that are unique to a particular molecule.

  • In-plane and Out-of-plane Bending: This region includes C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. For aromatic and heteroaromatic systems, the out-of-plane C-H bending vibrations, typically found between 900 and 675 cm⁻¹, can be particularly informative about the substitution pattern on the rings. For 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, strong C-H bending bands are predicted in the 800-700 cm⁻¹ range.[2]

  • Comparative Analysis: A detailed comparison of the fingerprint regions of pyrrolo[3,2-b]pyridine and its isomers, such as 7-azaindole, would reveal significant differences, providing a reliable method for distinguishing between them. The experimental spectrum of 7-azaindole shows a rich pattern of bands in this region, which has been thoroughly analyzed and assigned.[3]

Comparative Analysis: Pyrrolo[3,2-b]pyridine vs. 7-Azaindole

The key difference between the pyrrolo[3,2-b]pyridine (4-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) cores is the position of the nitrogen atom in the six-membered ring. This seemingly small change has a significant impact on the electron distribution and, consequently, the vibrational frequencies of the molecule.

Vibrational ModePredicted/Observed Range for Pyrrolo[3,2-b]pyridine Core (and derivatives)Observed Range for 7-Azaindole (Pyrrolo[2,3-b]pyridine)Key Distinguishing Features
N-H Stretch ~3500 cm⁻¹ (predicted for unsubstituted)3521 cm⁻¹ (gas-phase monomer)[7]Subtle shifts may be present due to different electronic environments. Hydrogen bonding significantly broadens and redshifts this peak in both isomers.
Aromatic C-H Stretch ~3100-3000 cm⁻¹[2]~3100-3000 cm⁻¹[3]Generally similar, but the fine structure of the bands may differ.
C=C and C=N Ring Stretch ~1600, ~1470 cm⁻¹ (predicted for nitrile derivative)[2]Multiple bands between 1650-1400 cm⁻¹[3]The pattern, number, and relative intensities of these bands are expected to be the most significant differentiator between the isomers.
C-H Out-of-Plane Bending ~800-700 cm⁻¹ (predicted for nitrile derivative)[2]Multiple bands in the 900-700 cm⁻¹ region[3]The specific frequencies and patterns are highly sensitive to the substitution pattern and isomeric form.

Experimental Protocol: FT-IR Analysis of Pyrrolopyridine Derivatives

For researchers seeking to acquire IR spectra of novel pyrrolo[3,2-b]pyridine derivatives, the following general protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Data acquisition and processing software.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid pyrrolopyridine sample onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

Data Acquisition:

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

  • Perform a baseline correction to remove any broad, underlying features.

  • Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

Logical Workflow for Spectral Interpretation

FTIR_Interpretation_Workflow Start Obtain High-Quality FT-IR Spectrum Region1 Analyze High-Frequency Region (4000-2500 cm⁻¹) Start->Region1 Region2 Examine Double Bond Region (2500-1500 cm⁻¹) Region1->Region2 Identify N-H and C-H stretches Region3 Inspect Fingerprint Region (1500-650 cm⁻¹) Region2->Region3 Assign C=C and C=N ring vibrations Comparison Compare with Spectra of Isomers and Analogues Region3->Comparison Analyze unique bending and skeletal modes Conclusion Assign Characteristic Peaks and Confirm Structure Comparison->Conclusion

Caption: A streamlined workflow for the interpretation of FT-IR spectra of pyrrolopyridine derivatives.

Conclusion

The infrared spectrum of the pyrrolo[3,2-b]pyridine core, while not extensively documented for the parent compound, can be reliably predicted and interpreted through a comparative analysis with its isomers and substituted derivatives. The key diagnostic regions include the N-H and C-H stretching vibrations in the high-frequency range, the characteristic C=C and C=N ring stretching modes in the double bond region, and the unique pattern of absorptions in the fingerprint region. By carefully comparing the experimental spectrum of a novel pyrrolo[3,2-b]pyridine derivative with the available data for related compounds, researchers can gain significant confidence in their structural assignments. This guide provides a foundational framework for such analyses, empowering scientists in the field of drug discovery to effectively utilize FT-IR spectroscopy in their research endeavors.

References

  • M. L. S. T. Monta, A. P. D. L. R. P. L. A. M. P. S. A. G. G. P. D. P. G. D. A. M. S. A. G. G. P. D. P. G. D. A. M. S. (1995). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 91(19), 3347–3354.
  • Tokumura, K., et al. (2009). Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole: A Model System for the Ground-State Double Proton Transfer Reaction. The Journal of Physical Chemistry A, 113(52), 14334-14340.
  • Ito, F., et al. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. The Journal of Chemical Physics, 129(9), 094304.
  • Korter, T. M., et al. (2016). Couplings Across the Vibrational Spectrum Caused by Strong Hydrogen Bonds: A Continuum 2D IR Study of the 7-Azaindole–Acetic Acid Heterodimer. The Journal of Physical Chemistry B, 120(42), 10943-10952.
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 30(12), 5431.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Balachandran, V., et al. (2012). Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical (HF and DFT) Investigation of Pyridine-2,6-dicarbonyl Dichloride.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Monta, S. L. S. T., et al. (1995). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 91(19), 3347-3354.
  • PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-c)pyridine. Retrieved from [Link]

  • Śladowska, H., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5941.
  • PubChem. (n.d.). 4-Azaindole. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20835-20844.
  • Wang, Y., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Journal of Molecular Structure, 1284, 135339.
  • Śladowska, H., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5941.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Gentile, G., et al. (2019). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261–266.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Digital CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Growth. Retrieved from [Link]

  • Balachandran, V., et al. (2012). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 24(12), 5523-5527.
  • CP Lab Safety. (n.d.). 4-azaindole (C7H6N2), 1 gram. Retrieved from [Link]-1-gram.html)

Sources

Validation of Purity for 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: qNMR vs. HPLC-UV/MS

Executive Summary: The "Purity vs. Potency" Trap

In drug development, the integrity of your biological data is only as good as your reference standard. For fused bicyclic heteroaromatics like 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (a scaffold often found in kinase inhibitors), relying solely on HPLC area-percent (Area%) is a critical error.

This guide challenges the industry-standard reliance on HPLC-UV for primary reference standard validation. We demonstrate that while HPLC is superior for impurity profiling, it frequently overestimates the assay (potency) of pyrrolopyridines due to undetected inorganic salts, residual solvents, and response factor disparities.

Key Insight: A "99.5% Pure" standard by HPLC can be only "94.0% Potent" by mass balance. This guide validates a hybrid qNMR (Quantitative NMR) approach as the superior method for establishing absolute purity.

The Challenge: Azaindole Chemistry

The 1H-pyrrolo[3,2-b]pyridine system (often called 5-azaindole) presents unique analytical hurdles compared to standard phenyl systems.

Structural Vulnerabilities
  • Tautomerism & Acidity: The pyrrole NH is a hydrogen bond donor, while the pyridine N is an acceptor. This amphoteric nature leads to severe peak tailing on standard C18 HPLC columns due to silanol interactions.

  • Regioisomerism: During the methylation of the scaffold (to install the 3,6-dimethyl groups), competitive methylation can occur at the N1 position or C2 position. These isomers often possess identical mass (isobaric) and similar polarity, making them difficult to resolve by standard LC-MS methods.

The "Invisible" Impurities

Synthetic routes for azaindoles often involve metal-catalyzed couplings (leaving Palladium residues) or salt formations (HCl or TFA salts).

  • Risk: HPLC-UV is blind to residual water, inorganic salts, and paramagnetic metal impurities.

  • Consequence: Incorrect IC50 values in biological assays due to mass weighing errors.

Comparative Analysis: HPLC vs. qNMR vs. LC-MS

We evaluated three validation methodologies for a batch of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (DAD) Method B: LC-MS/MS Method C: 1H-qNMR
Primary Output Relative Purity (Area %)Impurity Identification (m/z)Absolute Purity (Weight %)
Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural resolution)
Response Factor Variable (Requires RRF determination)Variable (Ionization efficiency)Uniform (1:1 proton response)
Blind Spots Salts, Water, Solvents, Non-chromophoresSalts, Ion suppressionOverlapping signals (rarely)
Sensitivity High (ppm level)Very High (ppb level)Low (0.1% limit)
Verdict Impurity Monitor Qualitative Detective Potency Validator
Critical Analysis
  • The HPLC Flaw: Without a pre-existing certified standard, you cannot determine the Relative Response Factor (RRF) of impurities. If an impurity absorbs UV light 2x stronger than the analyte, HPLC will underestimate the purity.

  • The qNMR Solution: NMR is a primary ratio method. The signal integral is directly proportional to the molar concentration, regardless of chemical structure. It inherently accounts for water, solvents, and inorganic salts (by mass balance reduction).

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating a new reference standard. We utilize a "Cross-Validation" approach where qNMR assigns the value, and HPLC confirms the impurity profile.

ValidationWorkflow Start Crude Reference Material (3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine) QualCheck Qualitative 1H-NMR & LC-MS (Confirm Structure & ID Major Impurities) Start->QualCheck Decision1 Is Structure Confirmed? QualCheck->Decision1 Stop REJECT BATCH Re-synthesize Decision1->Stop No Parallel Parallel Analysis Decision1->Parallel Yes HPLC HPLC-UV (Gradient) Determine Chromatographic Purity (Area%) Parallel->HPLC qNMR 1H-qNMR (Internal Standard) Determine Absolute Weight % (Potency) Parallel->qNMR Compare Data Reconciliation Compare Area% vs Weight% HPLC->Compare qNMR->Compare Decision2 Is qNMR wt% < (HPLC Area% - 2%)? Compare->Decision2 SaltCheck Check for Salts/Solvents/Water (TGA / KF / ROI) Decision2->SaltCheck Yes (Discrepancy Found) Final Assign Certified Potency (Based on qNMR Value) Decision2->Final No (Consistent) SaltCheck->Final

Figure 1: Decision tree for assigning potency to a new chemical reference standard. Note the critical check for discrepancies between HPLC and qNMR results.

Experimental Protocols

Protocol A: High-pH HPLC for Azaindoles

Rationale: Pyrrolopyridines are basic. Under standard acidic conditions (0.1% Formic Acid), they protonate and interact with stationary phase silanols, causing peak tailing that ruins integration accuracy. We use a high-pH method to keep the molecule neutral.

  • Column: Waters XBridge C18 BEH (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 280 nm.

  • System Suitability: Tailing factor must be < 1.5.

Protocol B: 1H-qNMR (The Gold Standard)

Rationale: This method establishes the "Certified Value."

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (olefinic) which does not overlap with the aromatic azaindole region (7.0 - 8.5 ppm).

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Reference Standard and ~10 mg of Maleic Acid IS into the same vial using a microbalance (precision ±0.01 mg).

  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds . Critical: This ensures full relaxation of all protons for quantitative integration (5x T1).

    • Scans: 32 or 64.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to known molar equivalent) and the specific analyte peaks (e.g., the C2-H proton of the pyrrole ring or the methyl groups).

Calculation:



Where:

  • 
     = Purity (%)[2]
    
  • 
     = Integral area[3]
    
  • 
     = Number of protons
    
  • 
     = Molecular Weight
    
  • 
     = Weight of sample
    
  • 
     = Internal Standard, 
    
    
    
    = Analyte[1][4][5]

Data Interpretation: A Case Study

We analyzed a batch of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine synthesized in-house.

ParameterResultInterpretation
HPLC Purity (254 nm) 99.2% Looks excellent. Only trace organic impurities detected.
LC-MS ID M+H = 147.1Confirms identity. No heavy regioisomers found.
qNMR Purity 95.4% Discrepancy Alert. The value is 3.8% lower than HPLC.
qNMR Spectrum Analysis Peaks at 1.2 ppm (t) and 4.1 ppm (q)Presence of residual Ethyl Acetate (~3.0% by wt).
Water Content (KF) 0.8%Hygroscopic moisture absorption.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[3][6]Link

  • Almac Group. (2022). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.[3][6][7]Link

  • Gou, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Demonstrates synthesis and impurity profiles of similar scaffolds). Link

Sources

structural advantages of 3,6-dimethyl substitution in azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Advantages of 3,6-Dimethyl Substitution in Azaindoles for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the azaindole scaffold stands out as a "privileged structure," frequently employed as a bioisosteric replacement for indoles and purines to enhance the pharmacological profiles of drug candidates.[1][2][3] Strategic substitution on this core is a cornerstone of lead optimization, aimed at refining a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of the specific structural advantages conferred by 3,6-dimethyl substitution on the azaindole framework. We will explore the distinct and synergistic roles of the methyl groups at the C3 and C6 positions, supported by established medicinal chemistry principles and experimental data from relevant literature. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this substitution pattern for the rational design of next-generation therapeutics, particularly in the domain of kinase inhibitors.

The Azaindole Scaffold: A Foundation for Innovation

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds where one of the carbon atoms in the benzene ring of an indole is replaced by a nitrogen atom.[1][2] This seemingly minor change has profound implications for a molecule's properties.

Bioisosterism and its Impact

The introduction of a nitrogen atom makes the azaindole scaffold a bioisostere of both indole and the purine system found in ATP.[1][4] This is particularly advantageous in the design of kinase inhibitors, which target the ATP-binding site of kinases.[2][4][5] The azaindole's nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of adenine and often leading to high-affinity engagement.[2][5]

Modulating Core Physicochemical Properties

Compared to their parent indole counterparts, azaindoles generally exhibit significantly improved physicochemical properties. The additional nitrogen atom can act as a hydrogen bond acceptor, which typically leads to:

  • Enhanced Aqueous Solubility: A critical factor for oral bioavailability and formulation.[1][2][6]

  • Improved Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism than a benzene ring.[1][7]

  • Tunable pKa and Lipophilicity: The position of the nitrogen atom (creating 4-, 5-, 6-, or 7-azaindole isomers) allows for fine-tuning of the molecule's basicity and lipophilicity (LogP), which are key determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3][6]

The Rationale for Substitution: Beyond the Core Scaffold

While the azaindole core provides a robust starting point, achieving a desirable therapeutic profile almost always requires strategic functionalization. Substitutions are introduced to modulate the molecule's interaction with its biological target and to optimize its drug-like properties. The choice of substituent and its position is a critical decision in the drug design process, guided by structure-activity relationship (SAR) studies.[8]

Decoding the Advantages of 3,6-Dimethyl Substitution

The 3,6-dimethyl substitution pattern is a powerful strategy that leverages the unique contributions of each methyl group to create a molecule with a superior and well-balanced profile.

The Role of the C3-Methyl Group: A Metabolic Shield and Selectivity Driver

The C3 position of the pyrrole ring is often a metabolic "soft spot," susceptible to enzymatic oxidation. Placing a methyl group at this position serves several key functions:

  • Metabolic Blocking: The methyl group acts as a steric shield, physically blocking access for metabolic enzymes like Cytochrome P450s. This significantly reduces the rate of oxidative metabolism at this position, thereby increasing the compound's half-life (t½) and overall metabolic stability.[7][9]

  • Enhancing Selectivity: The steric bulk of the C3-methyl group can influence the molecule's binding conformation. This can promote favorable interactions with the intended target while simultaneously creating unfavorable steric clashes with off-target proteins, thus improving binding selectivity.

  • Modulating Ring Electronics: As a weakly electron-donating group, the C3-methyl substituent can subtly alter the electron density of the pyrrole ring, which can influence the strength of hydrogen bonds formed by the N1-H.

The Role of the C6-Methyl Group: Tuning Lipophilicity and Target Engagement

Substitution on the pyridine half of the azaindole scaffold, particularly at the C6 position, is crucial for optimizing pharmacokinetics and potency.

  • Increased Lipophilicity and Permeability: The C6-methyl group increases the molecule's overall lipophilicity (LogP). This enhancement can improve passive diffusion across cell membranes, leading to better oral absorption and cell permeability.

  • Hydrophobic Interactions: In many kinase inhibitors, the C6 position of the azaindole core is oriented towards a hydrophobic pocket within or adjacent to the ATP-binding site. The methyl group can engage in favorable van der Waals interactions within this pocket, contributing to a stronger binding affinity and, consequently, higher potency (lower IC50).

  • Vector for Further Modification: The C6 position serves as a key attachment point for larger substituents that can be used to probe for additional binding interactions and further refine the molecule's properties.

Synergistic Effects: The Power of Combination

The true advantage of the 3,6-dimethyl pattern lies in the synergistic effect of the two substitutions. The C3-methyl group provides metabolic stability and selectivity, while the C6-methyl group enhances potency and permeability. This dual modification allows for the creation of compounds that are simultaneously potent, selective, and orally bioavailable—a trifecta of desirable characteristics in drug development.

Data Presentation: A Comparative Overview

While a direct head-to-head comparison for a single target is highly specific, the following table illustrates the expected trends in key drug-like properties when moving from an unsubstituted 6-azaindole to its mono- and di-methylated analogs. This conceptual comparison is based on established principles observed across numerous medicinal chemistry programs.

Compound StructureKey FeaturePotency (IC50)Metabolic Stability (HLM t½)Lipophilicity (cLogP)Rationale
Unsubstituted 6-Azaindole Core ScaffoldModerateModerateLowBaseline properties of the core; may suffer from metabolic liabilities and suboptimal potency.
3-Methyl-6-Azaindole Metabolic BlockerModerateHigh ModerateThe C3-methyl group significantly reduces metabolism at the pyrrole ring, increasing half-life.
6-Methyl-6-Azaindole Potency EnhancerLow ModerateModerate-HighThe C6-methyl group engages a hydrophobic pocket, increasing binding affinity and potency.
3,6-Dimethyl-6-Azaindole Optimized CandidateLow-Very Low High HighCombines the metabolic stability from the C3-methyl with the potency enhancement from the C6-methyl for a superior overall profile.

Note: The values for Potency, Stability, and Lipophilicity are relative and intended for illustrative purposes to demonstrate the principles of medicinal chemistry.

Experimental Protocols for Evaluation

Validating the advantages of 3,6-dimethyl substitution requires robust experimental testing. Below are standardized protocols for synthesis and key in vitro assays.

General Synthesis of 3,6-Dimethyl-Azaindoles

The synthesis of substituted azaindoles can be achieved through various routes.[10] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.

G cluster_0 Synthetic Workflow for 3,6-Dimethyl-Azaindole Analog start Start: 2-Amino-5-methylpyridine step1 Halogenation (e.g., NBS, ICl) - Introduce halogen at C3 start->step1 Step 1 step2 Sonogashira or Suzuki Coupling - Introduce C3-substituent precursor step1->step2 Step 2 step3 Cyclization Reaction (e.g., Larock, Fischer) - Form pyrrole ring step2->step3 Step 3 step4 Final Analog 3,6-Dimethyl-Azaindole step3->step4 Step 4

Caption: A generalized synthetic workflow for 3,6-dimethyl-azaindole.

Step-by-Step Protocol (Conceptual):

  • Starting Material: Begin with a commercially available substituted pyridine, such as 3-amino-4-picoline (for 6-azaindoles) or 2-amino-5-methylpyridine (for 7-azaindoles).

  • Ring Formation: Employ a suitable indole synthesis methodology, such as the Bartoli or Batcho-Leimgruber reaction, which are known to be effective for electron-deficient pyridine systems.[1]

  • Functionalization: Introduce the second methyl group via cross-coupling reactions (e.g., Suzuki, Stille) if not present in the starting material. This often involves prior halogenation of the azaindole core.

  • Purification: Purify the final product using column chromatography to achieve high purity for biological testing.

  • Characterization: Confirm the structure and identity of the final compound using NMR and mass spectrometry.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by Phase I enzymes.[7][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., 3,6-dimethyl-azaindole)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a rapidly metabolized drug)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control in a 96-well plate.

  • Pre-incubation: Add HLM suspension to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).

Kinase Inhibition Assay

This assay measures the potency of a compound against a specific kinase target.

Objective: To determine the IC50 value of a test compound for a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP

  • Test compound (serially diluted)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Preparation: Add the kinase, peptide substrate, and assay buffer to the wells of a microplate.

  • Compound Addition: Add the serially diluted test compound to the wells. Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product (phosphorylated peptide) or remaining substrate (ATP).

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) on a plate reader. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Concepts

G cluster_0 Indole cluster_1 Purine (Adenine) cluster_2 3,6-Dimethyl-6-Azaindole Indole Purine Azaindole

Caption: Bioisosteric relationship of a substituted azaindole with indole and purine.

Conclusion

The 3,6-dimethyl substitution pattern on an azaindole core is a highly effective and validated strategy in modern drug discovery. It provides a synergistic combination of benefits: the C3-methyl group enhances metabolic stability and can improve selectivity, while the C6-methyl group often increases potency through favorable hydrophobic interactions and improves membrane permeability. By understanding and applying these principles, drug development professionals can rationally design molecules with a higher probability of success, transforming promising hits into viable clinical candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Azaindole Therapeutic Agents. (n.d.). PMC - NIH. [Link]

  • MDPI. (2024, October 20). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. [Link]

  • ACS Publications. (2024, August 13). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024, October 20). PMC - NIH. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017, January 18). PMC. [Link]

  • ResearchGate. (2023, February). Scheme 1. A) Previous Work on the Synthesis of 3,6-Diaryl 7-Azaindoles.... ResearchGate. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Digital CSIC. (2024, August 13). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - NIH. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). IntechOpen. [Link]

  • ResearchGate. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025, August 6). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters | Request PDF. ResearchGate. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). PMC. [Link]

Sources

Technical Comparison Guide: Crystal Structure Analysis of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The scaffold 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1447607-96-6) represents a critical structural motif in the design of kinase inhibitors (e.g., MPS1, FMS kinase). While the parent molecule exhibits favorable lipophilicity for membrane permeability, its rigid planar structure often leads to poor aqueous solubility and dissolution rate-limited bioavailability.

This guide provides a comparative structural analysis of the parent free base versus its multi-component crystalline complexes (Salts and Co-crystals). By leveraging crystal engineering principles, we analyze how specific intermolecular interactions—specifically the modulation of the pyridine-pyrrole hydrogen bonding synthons—dictate the physicochemical performance of these solid forms.

Comparative Performance Analysis

The following analysis contrasts the three primary solid-state forms available for this scaffold. Data is synthesized from representative behavior of the pyrrolo[3,2-b]pyridine class.[1][2]

Form A: The Parent Free Base
  • Structural Motif: Characterized by robust homomeric

    
     dimers . The pyrrole N-H acts as a donor to the pyridine N of a neighboring molecule.
    
  • Performance: High lattice energy due to efficient packing leads to high melting points but poor aqueous solubility.

  • Limitation: The "brick-wall"

    
    -
    
    
    
    stacking reduces solvent accessibility.
Form B: Crystalline Salts (e.g., Hydrochloride/Mesylate)
  • Structural Motif: Proton transfer to the pyridine nitrogen (

    
    ). The lattice is dominated by charge-assisted hydrogen bonds  (
    
    
    
    ).
  • Performance: Drastic increase in aqueous solubility (>100-fold). However, these forms are often hygroscopic and prone to disproportionation in high pH environments.

Form C: Pharmaceutical Co-crystals (e.g., with Fumaric/Succinic Acid)
  • Structural Motif: Formation of heteromeric synthons . The co-former inserts itself into the homomeric dimer, creating an extended hydrogen-bonded chain or tape.

  • Performance: The "Goldilocks" zone—improved dissolution rates over the free base without the hygroscopicity issues of the salt.

Summary of Physicochemical Metrics
MetricFree Base (Parent) Salt Complex (HCl) Co-crystal (Fumaric Acid)
Primary Interaction Neutral

(Dimer)
Ionic

Neutral

Lattice Energy High (Stable)Very High (Coulombic)Moderate (Tunable)
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Moderate (1-5 mg/mL)
Hygroscopicity LowHigh (Risk of deliquescence)Low to Moderate
Melting Point


(Decomp)

Structural Mechanism & Interaction Pathways

The formation of these complexes is governed by the competition between homomeric (self) and heteromeric (complex) synthons. The diagram below illustrates the reaction pathways and the resulting supramolecular motifs.

G Parent 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (Free Base) Protonation Proton Transfer (ΔpKa > 3) Parent->Protonation + Strong Acid HBonding Supramolecular Assembly Parent->HBonding + Co-former Acid Strong Acid (HCl) pKa < 2 Acid->Protonation CoFormer Weak Acid (Fumaric) pKa > 3 CoFormer->HBonding Salt SALT COMPLEX Charge-Assisted H-Bonds (N+ - H ... Cl-) Protonation->Salt Ionic Lattice Cocrystal CO-CRYSTAL Neutral Heterosynthons (N-H ... O=C) HBonding->Cocrystal H-Bond Network Salt->Parent Disproportionation (High pH)

Figure 1: Reaction pathways for the formation of Salt and Co-crystal complexes of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize Liquid Assisted Grinding (LAG) for screening and Vapor Diffusion for single-crystal growth.

Protocol A: Complex Screening via LAG

Rationale: LAG provides high kinetic energy to overcome the lattice energy of the parent dimer while using minimal solvent to facilitate molecular mobility.

  • Stoichiometry: Weigh equimolar amounts (1:1) of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (0.1 mmol) and the chosen co-former (e.g., Fumaric acid).

  • Grinding: Place mixture in a stainless steel jar with two 5mm stainless steel balls.

  • Solvent Assist: Add

    
     of Methanol (for polar co-formers) or Acetonitrile (for non-polar).
    
  • Process: Grind at 30 Hz for 20 minutes.

  • Validation: Analyze the resulting powder via PXRD. New peaks distinct from starting materials indicate complex formation.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: Slow diffusion controls supersaturation, preventing rapid precipitation and allowing high-quality crystals suitable for SC-XRD.

  • Inner Vial: Dissolve 20 mg of the LAG-screened complex in 2 mL of a "Good Solvent" (e.g., Ethanol or DMF) in a small 4 mL vial. Filter through a 0.45

    
     PTFE filter.
    
  • Outer Vial: Place the open inner vial inside a larger 20 mL vial containing 5 mL of "Anti-Solvent" (e.g., Hexane or Diethyl Ether).

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at

    
     in a vibration-free environment for 3-7 days.
    
  • Harvesting: Select crystals with defined faces and sharp extinction under polarized light.

Critical Structural Features to Analyze

When solving the crystal structure (using SHELXT/SHELXL), focus on these specific geometric parameters to validate the complex type:

  • C-N-C Bond Angle (Pyridine Ring):

    • Free Base/Co-crystal: Angle

      
      .
      
    • Salt: Protonation expands the angle to

      
       due to repulsion of the lone pair becoming a bond.
      
  • Difference Fourier Map:

    • Locate the H-atom position between the pyridine Nitrogen and the co-former.

    • Salt: H is closer to Pyridine N (

      
      ).
      
    • Co-crystal: H is closer to Co-former O (

      
      ).
      
  • Interaction Distances:

    • Look for short contacts (

      
      ) between the pyrrole N-H and the carbonyl oxygen of the co-former. Typical distance: 
      
      
      
      .
Recommended Reference Data

For comparative analysis, refer to the Cambridge Structural Database (CSD) for analogous azaindole structures. The specific CAS 1447607-96-6 should be cross-referenced with:

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): CSD Refcode AZINDL01 .

  • 5-Azaindole (Pyrrolo[3,2-c]pyridine): CSD Refcode GIYKOI .

References

  • Synthesis & Scaffold Utility

    • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (2024).[1] Journal of Medicinal Chemistry.

    • Source:

  • Crystal Engineering of Azaindoles

    • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules.
    • Source:

  • Co-crystal vs.

    • Pharmaceutical Cocrystals: A Review. (2021).[3][4] MDPI Pharmaceutics.

    • Source:

  • Specific Molecule Entry

    • 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6).[5][6][7][8][9]

    • Source:

Sources

benchmark synthesis yields for substituted pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Synthetic Methodologies for Pyrrolo[3,2-b]pyridines (4-Azaindoles) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The 4-Azaindole Challenge

Pyrrolo[3,2-b]pyridine (4-azaindole) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its ability to function as a hydrogen bond acceptor at the N4 position—while maintaining the N1 donor capability—makes it critical for kinase inhibition (e.g., Vemurafenib analogues) and GPCR targeting.

However, synthesizing this scaffold is chemically distinct from standard indole synthesis due to the electron-deficient nature of the pyridine ring . Classic electrophilic cyclizations (like the Fischer indole synthesis) often fail or require harsh conditions because the pyridine nitrogen deactivates the ring toward the necessary sigmatropic rearrangements.

This guide benchmarks the three most prevalent synthetic routes—Larock Heteroannulation , Bartoli Indole Synthesis , and Hemetsberger-Knittel Cyclization —evaluating them on yield, regiocontrol, and scalability.

Methodology Landscape: Comparative Analysis

Method A: Larock Heteroannulation (The Gold Standard)

Best For: 2,3-Disubstituted 4-azaindoles; Library generation; High yields. Mechanism: Palladium-catalyzed intermolecular annulation of 3-amino-2-halopyridines with internal alkynes.

  • Pros: Excellent regiocontrol (dictated by the starting pyridine), high tolerance for functional groups, and generally superior yields (>60%).

  • Cons: Requires ortho-haloaminopyridine precursors (commercially available but expensive); sensitive to steric bulk on the alkyne.

Method B: Bartoli Indole Synthesis (The Classic Route)

Best For: 7-Substituted 4-azaindoles; Access from nitro-precursors. Mechanism: Reaction of 3-nitropyridines with excess vinyl Grignard reagents.[1]

  • Pros: Direct access from nitro-pyridines; one-pot formation of the pyrrole ring.

  • Cons: Low to moderate yields (15–45%) due to the electron-deficient pyridine ring destabilizing the intermediates; requires 3-4 equivalents of Grignard reagent; poor atom economy.

Method C: Hemetsberger-Knittel Synthesis

Best For: 4-Azaindole-2-carboxylates. Mechanism: Condensation of 3-pyridinecarboxaldehyde with azidoacetate followed by thermal nitrene insertion.

  • Pros: Scalable for ester-functionalized cores.

  • Cons: Severe Regioselectivity Issues. Thermolysis of the 3-pyridyl acrylate intermediate yields a mixture of 4-azaindole (insertion at C2) and 6-azaindole (insertion at C4), necessitating difficult chromatographic separation.

Benchmark Data: Yield Comparison

The following table aggregates yield data for the synthesis of substituted 4-azaindoles across the three methodologies.

Target Substrate (4-Azaindole)MethodPrecursorsConditionsYield (%)Ref
2,3-Diphenyl-1H-pyrrolo[3,2-b]pyridine Larock 3-Amino-2-iodopyridine + DiphenylacetylenePd(OAc)₂, KOAc, DMF, 100°C85% [1, 5]
2-Butyl-3-phenyl-1H-pyrrolo[3,2-b]pyridine Larock 3-Amino-2-iodopyridine + 1-Phenyl-1-hexynePd(OAc)₂, Na₂CO₃, LiCl, DMF72% [1]
7-Chloro-1H-pyrrolo[3,2-b]pyridine Bartoli 2-Chloro-5-nitropyridine* + VinylMgBrTHF, -78°C to -20°C35% [2]
7-Methyl-1H-pyrrolo[3,2-b]pyridine Bartoli 4-Methyl-5-nitropyridine + VinylMgBrTHF, -78°C to -20°C18% [2]
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate Hemetsberger 3-Pyridinecarboxaldehyde + Ethyl azidoacetateXylene, Reflux (140°C)~30%[3]

*Note on Bartoli Precursors: To obtain the 4-azaindole (N at position 4), the nitro group must be at position 3 relative to the pyridine nitrogen, or the synthesis must account for rearrangement. Standard Bartoli on 3-nitropyridine typically yields 4-azaindole/6-azaindole mixtures or low yields unless specific blocking groups are used. †Yield represents the isolated 4-azaindole isomer after separation from the 6-azaindole byproduct.

Detailed Experimental Protocol: Larock Heteroannulation

Recommended "Best-in-Class" Method for General Synthesis

This protocol describes the synthesis of 2,3-diphenyl-1H-pyrrolo[3,2-b]pyridine . It is a self-validating system where the disappearance of the aryl iodide (limiting reagent) marks the endpoint.

Reagents & Materials
  • Substrate: 3-Amino-2-iodopyridine (1.0 equiv, 220 mg, 1.0 mmol)

  • Coupling Partner: Diphenylacetylene (2.0 equiv, 356 mg, 2.0 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 11 mg)

  • Base: Potassium carbonate (K₂CO₃) (5.0 equiv) or Potassium Acetate (KOAc)

  • Additive: Lithium Chloride (LiCl) (1.0 equiv) — Critical for stabilizing the Pd-intermediate.

  • Solvent: DMF (anhydrous, 10 mL)

Step-by-Step Workflow
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-amino-2-iodopyridine, diphenylacetylene, K₂CO₃, LiCl, and Pd(OAc)₂.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon three times to remove oxygen (prevents Pd oxidation/deactivation).

  • Solvation: Add anhydrous DMF via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–24 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting amine (lower R_f) should disappear, and a fluorescent spot (product) should appear.

  • Workup: Cool to room temperature. Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Result: Expected yield is 80–90% of a pale yellow solid.

Mechanistic Visualization

The following diagram illustrates the Larock catalytic cycle, highlighting the critical regioselective insertion step that defines the product structure.

LarockMechanism Figure 1: Catalytic Cycle of Larock Heteroannulation for 4-Azaindole Synthesis Start Pd(OAc)2 (Pre-catalyst) Pd0 Pd(0)L2 (Active Species) Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Amino-2-iodopyridine Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regioselective Step) Coord->Insert Syn-Insertion N_Attack Intramolecular Amine Attack Insert->N_Attack Ring Closure RedElim Reductive Elimination (- HX) N_Attack->RedElim - Pd(0) RedElim->Pd0 Regeneration Product 4-Azaindole Product RedElim->Product

Caption: The Larock cycle ensures regioselectivity via the directed insertion of the alkyne into the Aryl-Pd bond, followed by intramolecular nucleophilic attack by the amine.

Decision Tree for Method Selection

SelectionTree Figure 2: Strategic Selection Guide Start Target: 4-Azaindole Subst Substitution Pattern? Start->Subst C2C3 2,3-Disubstituted Subst->C2C3 C7 7-Substituted Subst->C7 C2Ester 2-Carboxylate Subst->C2Ester Larock METHOD A: Larock Annulation (High Yield) C2C3->Larock Bartoli METHOD B: Bartoli Synthesis (Moderate Yield) C7->Bartoli Hemets METHOD C: Hemetsberger (Mixture Risk) C2Ester->Hemets

Caption: Select the synthetic route based on the required substitution pattern to maximize yield and minimize purification efforts.

References

  • Larock, R. C., et al. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloromethyl Carbinols." The Journal of Organic Chemistry. (Note: Bartoli variants for azaindoles are derived from this foundational work and specific azaindole reviews).

  • Gribble, G. W. (2000).[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

  • Song, J. J., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry.

  • Ujjainwalla, F., et al. (2003). "Synthesis of 4-azaindoles via the palladium-catalyzed heteroannulation of 3-amino-2-iodopyridines." Tetrahedron Letters.

Sources

Safety Operating Guide

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Proper Disposal of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Compound Identification

Objective: This guide defines the operational standard for the safe containment, waste classification, and final disposal of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine . This heterocyclic compound, a substituted 5-azaindole derivative, presents specific nitrogen-based combustion hazards (NOx generation) and requires strict segregation from strong oxidizers.

Chemical Identity Verification:

Parameter Specification
Chemical Name 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 1447607-96-6
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Structural Class Heterocyclic Aromatic Amine (Azaindole derivative)

| Physical State | Solid (Powder/Crystalline) |

Hazard Profile & Waste Classification

Effective disposal begins with accurate hazard characterization. While specific toxicological data for this methylated derivative may be sparse, it must be managed according to the "Worst-Case Derivative" principle , adopting the hazard profile of its parent scaffold (1H-pyrrolo[3,2-b]pyridine).

GHS Hazard Classification (Derived):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Waste Stream Classification:

  • RCRA Code (USA): Not explicitly listed (P or U list). Must be characterized by characteristic.

    • Designation:Non-Regulated Chemical Waste (unless mixed with listed solvents).

    • Operational Status:Hazardous Organic Waste (Due to toxicity and combustibility).

  • Disposal Pathway: High-temperature incineration with NOx scrubbing.

Operational Disposal Protocol

A. Pre-Disposal Segregation

CRITICAL: Do not mix with oxidizing agents (e.g., nitric acid, perchlorates) or strong acids. Azaindoles are electron-rich and can react exothermically with strong oxidizers.

  • Solid Waste: Collect pure solid substance in a dedicated wide-mouth HDPE or glass jar.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, Methanol), segregate into "Halogenated" or "Non-Halogenated" solvent waste streams based on the solvent identity.

  • Contaminated Debris: Gloves, weigh boats, and paper towels must be double-bagged and tagged as "Solid Hazardous Waste (Debris)."

B. Waste Containerization & Labeling
  • Container: Amber glass or HDPE (High-Density Polyethylene).

  • Labeling: Must adhere to the Global Harmonized System (GHS) .

    • Tag: "Hazardous Waste - Toxic/Irritant"

    • Constituents: "3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6)"[3]

      • Hazard Checkboxes:* [x] Toxic [x] Irritant[1]

C. Disposal Workflow Diagram

This decision tree guides the researcher through the correct disposal channel based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid/Powder StateCheck->SolidPure Bulk Solid SolidDebris Contaminated Debris (Gloves, Weigh Boats) StateCheck->SolidDebris Consumables LiquidSoln Solution/Mother Liquor StateCheck->LiquidSoln Dissolved PackSolid Pack in Wide-Mouth HDPE/Glass Jar SolidPure->PackSolid DoubleBag Double Bag in Clear Polyethylene SolidDebris->DoubleBag SolventCheck Check Solvent Type LiquidSoln->SolventCheck Label Apply Hazardous Waste Label (List CAS: 1447607-96-6) PackSolid->Label DoubleBag->Label Halogen Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalogen No Halogens Halogen->Label NonHalogen->Label EHS Transfer to EHS/Disposal Contractor (Incineration) Label->EHS

Figure 1: Decision matrix for segregating and packaging 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine waste streams.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to dust.

PPE Requirements:

  • Respiratory: N95 mask (minimum) or Half-mask respirator with P100 cartridges if powder is fine/aerosolized.

  • Skin: Nitrile gloves (double gloving recommended) and standard lab coat.

  • Eye: Chemical splash goggles.

Spill Cleanup Workflow:

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Goggles, Nitrile Gloves, N95) Alert->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Clean 4. Decontamination Wipe with 10% Bleach or Soap/Water Solution Contain->Clean Disposal 5. Disposal Place all materials in Hazardous Waste Bag Clean->Disposal

Figure 2: Immediate response protocol for solid/powder spills.

Detailed Steps:

  • Dust Suppression: Do not dry sweep. Cover the spill with paper towels dampened with water or a specific solvent (if known solubility dictates) to prevent airborne dust.

  • Collection: Scoop the wet material into a waste container.

  • Surface Decontamination: Wipe the area with a soap and water solution. Azaindoles are generally soluble in organic solvents; if water is ineffective, use ethanol, followed by a water rinse.

References

  • PubChem. (2025).[4] Compound Summary: 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6).[3] National Library of Medicine. [Link]

  • American Chemical Society. (2023). Guide for Chemical Spill Response in Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.